molecular formula C7H7Cl2NO B2429097 2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS No. 915107-55-0

2-Chloro-5-(chloromethyl)-3-methoxypyridine

Cat. No.: B2429097
CAS No.: 915107-55-0
M. Wt: 192.04
InChI Key: CNBRPHSJMJKKOJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-3-methoxypyridine ( 915107-55-0) is a versatile pyridine derivative with a molecular formula of C 7 H 7 Cl 2 NO and a molecular weight of 192.04 . This compound serves as a valuable synthetic intermediate and chemical building block in organic chemistry and medicinal chemistry research. Its structure, featuring both chloro and chloromethyl functional groups on the methoxypyridine ring, makes it a suitable precursor for the design and synthesis of novel bioactive molecules through various substitution and coupling reactions . As a key intermediate, it is used in the development of potential pharmacologically active compounds. Researchers utilize this compound in continuous flow reactor modules for the efficient and rapid synthesis of hydrazone derivatives, which have shown preliminary promising biological activities in scientific studies . Handling and Storage: This product requires cold-chain transportation and must be stored at 2-8°C to maintain stability . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-5-(chloromethyl)-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBRPHSJMJKKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)-3-methoxypyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Substituted pyridines are a cornerstone of medicinal chemistry, prized for their ability to engage in a wide range of biological interactions and their synthetic tractability.[1][2][3] This guide provides a comprehensive technical overview of 2-Chloro-5-(chloromethyl)-3-methoxypyridine, a compound distinguished by a unique arrangement of functional groups that offer a confluence of reactivity and desirable physicochemical properties. While specific data for this exact molecule is limited, a robust understanding can be constructed by examining its core structure and the extensive data available for its close chemical relatives.

Molecular Identity and Physicochemical Properties

At its core, 2-Chloro-5-(chloromethyl)-3-methoxypyridine is a trisubstituted pyridine ring. The strategic placement of its functional groups—a chloro group at the 2-position, a chloromethyl group at the 5-position, and a methoxy group at the 3-position—creates a scaffold with multiple points for synthetic diversification and specific molecular interactions.

PropertyDataSource
CAS Number 915107-55-0Inferred from supplier data
Molecular Formula C₇H₇Cl₂NOCalculated
Molecular Weight 192.04 g/mol Calculated
Canonical SMILES COC1=CC(CCl)=CN=C1ClSupplier Data
Appearance Likely a solid at room temperatureInferred from analogs
Solubility Expected to be insoluble in water, soluble in organic solventsInferred from analogs[4]
Melting Point 37-42 °C (for 2-Chloro-5-(chloromethyl)pyridine)

The presence of both a chloro and a methoxy group on the pyridine ring is of particular interest in drug design. These substituents, while having opposing electronic effects, both offer dual electrostatic potential, allowing for versatile interactions within protein binding pockets.[5] The chloro group can act as a hydrogen bond acceptor and participate in halogen bonding, while the methoxy group's oxygen is a hydrogen bond acceptor and its methyl group can engage in productive CH-π interactions.[5]

Synthesis Strategies: A Logic-Driven Approach

A plausible and efficient strategy would involve the chlorination and subsequent methoxylation of a suitable pyridine precursor. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern and avoiding unwanted side products. The diagram below outlines a potential synthetic pathway, emphasizing the key transformations.

Synthesis_Pathway Potential Synthetic Pathway for 2-Chloro-5-(chloromethyl)-3-methoxypyridine A 3-Methylpyridine B 2-Chloro-5-methylpyridine A->B C 2-Chloro-5-(chloromethyl)pyridine (CCMP) B->C D 2-Chloro-5-(chloromethyl)-3-nitropyridine C->D Nitration E 3-Amino-2-chloro-5-(chloromethyl)pyridine D->E F 2-Chloro-5-(chloromethyl)-3-hydroxypyridine E->F G 2-Chloro-5-(chloromethyl)-3-methoxypyridine F->G Methoxylation

Caption: Potential derivatization pathways for drug discovery applications.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-5-(chloromethyl)-3-methoxypyridine, it is prudent to handle this compound with the precautions outlined for its close analog, 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3). This analog is classified as a hazardous substance. [6][7] Hazard Summary for 2-Chloro-5-(chloromethyl)pyridine:

Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral Harmful if swallowed. [6][8]GHS07 (Exclamation Mark)
Skin Corrosion/Irritation Causes severe skin burns and eye damage. [6][8]GHS05 (Corrosion)
Serious Eye Damage Risk of serious damage to eyes. [6]GHS05 (Corrosion)
Sensitization, Skin May cause sensitization by skin contact. [6]GHS07 (Exclamation Mark)
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [7][9]* Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield. [7][8] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. [7][8] * Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges. [6][8]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7][9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. [7]Keep away from incompatible materials such as strong bases, oxidizing agents, and alkalis. [6]

Spectroscopic Characterization

Unequivocal structural confirmation is essential for any chemical compound used in research and development. A combination of spectroscopic techniques would be required to verify the identity and purity of 2-Chloro-5-(chloromethyl)-3-methoxypyridine. While experimental data is not publicly available, predicted spectral features can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the chloromethyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic of the 2, 3, 5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, would be a key identifying feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C-O (methoxy), and aromatic C-H and C=C/C=N bonds.

For a definitive structural analysis, a multi-faceted approach utilizing these techniques is crucial. [10]

References

  • Jain, A. K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Biology Pharmacy and Health Sciences, 15(01), 058–073.
  • Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1021.
  • Borah, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173.
  • Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Eureka | Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

Sources

2-Chloro-5-(chloromethyl)-3-methoxypyridine molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)-3-methoxypyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)-3-methoxypyridine, a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical development. The document details the compound's physicochemical properties, including its molecular weight, and outlines a proposed synthetic pathway with detailed protocols for its preparation and purification. Furthermore, this guide explores the molecule's analytical characterization, quality control procedures, and key applications as a versatile intermediate. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.

Introduction

2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS No. 915107-55-0) is a substituted pyridine derivative featuring three distinct reactive sites: a chloro group at the 2-position, a chloromethyl group at the 5-position, and a methoxy group at the 3-position. This unique arrangement of functional groups makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the introduction of halogens can significantly modulate a molecule's biological activity and pharmacokinetic properties.[1] The parent compound, 2-Chloro-5-(chloromethyl)pyridine, is a well-established and critical intermediate in the production of neonicotinoid insecticides such as Imidacloprid and Acetamiprid.[2][3][4] By extension, the 3-methoxy derivative is poised to serve as a key precursor for the development of novel analogues with potentially enhanced or differentiated biological profiles. This guide serves as a foundational resource for harnessing its synthetic potential.

Physicochemical Properties

The fundamental properties of 2-Chloro-5-(chloromethyl)-3-methoxypyridine are summarized in the table below. Accurate knowledge of these properties is essential for its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name 2-Chloro-5-(chloromethyl)-3-methoxypyridine-
CAS Number 915107-55-0[5]
Molecular Formula C₇H₇Cl₂NO[5]
Molecular Weight 192.04 g/mol [5]
SMILES COC1=CC(CCl)=CN=C1Cl[5]
Appearance White to yellow solid (predicted)-
Storage 2-8°C, under inert atmosphere[5][6]

Synthesis and Purification

While specific literature on the direct synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is not widely published, a robust synthetic route can be proposed based on established transformations of pyridine derivatives. The following sections detail a plausible pathway, emphasizing experimental rationale and safety.

Proposed Synthetic Workflow

The synthesis can be envisioned starting from a suitable 3-methoxypyridine precursor, followed by targeted chlorination steps. The workflow prioritizes regioselectivity and control over reaction conditions to maximize yield and purity.

Synthetic Workflow A Precursor Selection (e.g., 3-Methoxy-5-methylpyridine) B Step 1: N-Oxidation A->B m-CPBA C Step 2: C2-Chlorination (e.g., POCl3) B->C Activation D Step 3: Side-Chain Chlorination (e.g., NCS/BPO) C->D Free-Radical Initiation E Work-up & Crude Isolation D->E Quenching F Purification (Column Chromatography) E->F Loading G Final Product (C7H7Cl2NO) F->G Elution & Evaporation Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) QC_Check QC Release Criteria Met? NMR->QC_Check MS Mass Spectrometry (MS) MS->QC_Check IR FTIR Spectroscopy IR->QC_Check HPLC HPLC-UV (Purity Assay) HPLC->QC_Check GC GC-MS (Impurity Profile) GC->QC_Check Sample Purified Sample Lot Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->GC

Sources

Technical Whitepaper: 2-Chloro-5-(chloromethyl)-3-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) is a highly reactive, multi-substituted heterocyclic building block primarily utilized in the discovery and development of advanced agrochemicals[1][2]. Specifically, it serves as a critical electrophilic intermediate in the synthesis of multi-substituted pyridyl sulfoximines, a class of compounds that exhibit potent insecticidal activity against aphids and other sap-feeding insects[2][3]. This guide details the physicochemical profile, mechanistic utility, and validated experimental protocols for handling and reacting this intermediate in professional laboratory settings.

Physicochemical Profiling

The structural features of 2-chloro-5-(chloromethyl)-3-methoxypyridine—namely the electron-withdrawing chlorine at C2 and the electron-donating methoxy group at C3—modulate the electron density of the pyridine ring. This precise electronic tuning is essential for the binding affinity of the downstream sulfoximine products to insect nicotinic acetylcholine receptors (nAChRs)[2][4].

PropertyValue
Chemical Name 2-Chloro-5-(chloromethyl)-3-methoxypyridine
CAS Registry Number 915107-55-0[1][5]
Molecular Formula C7H7Cl2NO[1]
Molecular Weight 192.04 g/mol [1]
Monoisotopic Mass 191.0 g/mol [2]
Structural Class Halogenated Pyridine Derivative
Primary Application Precursor for Pyridyl Sulfoximine Insecticides[2][3]

Mechanistic Role in Sulfoximine Synthesis

In the context of drug and agrochemical development, the chloromethyl group (-CH2Cl) at the C5 position acts as a highly efficient electrophile[2]. The benzylic-like nature of this position (being adjacent to the aromatic pyridine ring) significantly lowers the activation energy for bimolecular nucleophilic substitution (SN2) reactions.

When subjected to a strong nucleophile, such as the thiomethoxide anion (CH3S⁻), the chloromethyl group undergoes rapid displacement. The resulting thioether is subsequently oxidized and iminated to form the active sulfoximine pharmacophore[2][3]. The 2-chloro and 3-methoxy substituents remain stable throughout these transformations, serving as crucial recognition elements for the biological target[2].

Visualizing the Synthetic Pathway

G A Pyridine Precursor (Hydroxymethyl) B Chlorination (SOCl2) A->B C 2-Chloro-5-(chloromethyl) -3-methoxypyridine B->C D Thioetherification (NaSMe, SN2) C->D E Methylthiomethylpyridine Intermediate D->E F Imination (H2NCN, PhI(OAc)2) E->F G Sulfilimine Intermediate F->G H Oxidation (mCPBA) G->H I Pyridyl Sulfoximine (Insecticide Active) H->I

Synthetic workflow from pyridine precursor to sulfoximine insecticide via chloromethyl intermediate.

Experimental Methodologies

The following protocols are adapted from validated synthetic routes for multi-substituted pyridyl sulfoximines[2].

Protocol A: Synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Objective: Conversion of a precursor hydroxymethyl pyridine to the reactive chloromethyl intermediate via an SNi mechanism.

  • Reaction Setup: To the precursor alcohol (approx. 3.0 mmol) dissolved in an appropriate aprotic solvent, add thionyl chloride (SOCl2, 230 μL, 3.2 mmol) dropwise at room temperature[2]. Causality: Thionyl chloride reacts with the hydroxyl group to form an alkyl chlorosulfite intermediate, which decomposes to release SO2 and HCl, effectively substituting the hydroxyl with a chloride. The dropwise addition controls the exothermic release of gases.

  • Incubation: Stir the reaction mixture for 5 hours[2]. Causality: Ensures complete kinetic conversion of the alcohol to the chloride.

  • Quenching: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3)[2]. Causality: NaHCO3 neutralizes the HCl byproduct and any unreacted SOCl2, preventing acid-catalyzed degradation of the methoxy group or other side reactions.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3×). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under vacuum[2]. Causality: Dichloromethane efficiently partitions the organic product from the aqueous salts. MgSO4 removes residual water prior to concentration. The resulting product (typically ~96% pure by GC-MS, m/z 191) is highly reactive and should be used immediately in the next step without further purification to avoid hydrolytic degradation[2].

Protocol B: Thioetherification (SN2 Displacement)

Objective: Nucleophilic substitution of the chloromethyl group to form a methylthiomethylpyridine intermediate.

  • Reagent Preparation: Suspend sodium thiomethoxide (NaSMe, 0.24 g, 3.5 mmol) in ethanol (10 mL) at 25°C[2]. Causality: Ethanol serves as a polar protic solvent that partially solvates the thiomethoxide salt, balancing nucleophilicity and solubility.

  • Addition: Add a solution of 2-chloro-5-(chloromethyl)-3-methoxypyridine (0.55 g, 2.9 mmol) in ethanol (4 mL) to the suspension[2]. (Note: Patent literature occasionally contains typographical errors; 0.55 mg in the source is stoichiometrically corrected to 0.55 g based on the 2.9 mmol scale). Causality: The chloromethyl group is highly susceptible to nucleophilic attack. The thiomethoxide anion displaces the chloride ion in a concerted SN2 mechanism.

  • Reaction & Workup: Stir the solution overnight. Concentrate the mixture under vacuum to remove ethanol. Partition the crude residue between water (H2O) and diethyl ether (Et2O)[2]. Causality: Removing ethanol prevents it from interfering with the biphasic extraction. Water dissolves the NaCl byproduct and unreacted NaSMe, while Et2O selectively extracts the organic thioether product.

  • Isolation: Extract the aqueous phase with Et2O (3×). Dry the combined organic phases over MgSO4 and concentrate to yield 2-chloro-3-methoxy-5-methylthiomethylpyridine as a yellow oil (typically ~71% yield over two steps, self-validated via GC-MS m/z 203)[2].

Safety, Handling, and Waste Management

Note: The following principles apply strictly to legitimate, professional laboratory settings.

  • Alkylating Hazard: Compounds containing a chloromethyl group attached to an aromatic or heteroaromatic ring are potent alkylating agents. They must be handled as potential mutagens and severe skin/eye irritants. All manipulations must be conducted inside a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including chemically resistant gloves, lab coats, and safety goggles.

  • Reagent Hazards: Thionyl chloride is highly corrosive and reacts violently with water to evolve toxic HCl and SO2 gases. Sodium thiomethoxide is a toxic, foul-smelling salt that can release highly toxic methyl mercaptan gas upon exposure to acids.

  • Waste Management: Halogenated organic waste (e.g., dichloromethane extracts) must be segregated from non-halogenated waste. Aqueous waste containing thiomethoxide residues should be treated with a mild oxidizing agent (e.g., dilute bleach) in a controlled manner within a fume hood to neutralize the malodorous and toxic thiols before disposal according to institutional and regulatory guidelines.

References

  • [1] ChemicalBook. "2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS". ChemicalBook. 1

  • [5] Accela ChemBio. "2-chloro-5-(chloromethyl)-3-methoxypyridine". Accela ChemBio. 5

  • [2] Zhu, Y. et al. "Multi-substituted pyridyl sulfoximines and their use as insecticides". US Patent Application Publication US20100179197A1, Google Patents. 2

  • [3] European Patent Office. "MULTI-SUBSTITUTED PYRIDYL SULFOXIMINES AND THEIR USE AS INSECTICIDES - Patent 2079697". EPO. 3

  • [4] Zhu, Y. et al. "Patent Application Publication US 2010/0179197 A1". Googleapis.com. 4

Sources

Technical Guide: Synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS: 915107-55-0 Molecular Formula: C7H7Cl2NO Key Application: Critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and advanced agrochemical pharmacophores.

This technical guide details the high-purity synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine . Unlike simple pyridine derivatives, the presence of the electron-donating methoxy group at the C3 position, combined with the electron-withdrawing chlorine at C2, creates unique electronic effects that influence the stability and reactivity of the C5-chloromethyl moiety.

This guide prioritizes the Hydroxymethyl Deoxychlorination Route (via alcohol intermediate) over direct radical chlorination. While radical chlorination of the 5-methyl precursor is industrially viable, it often yields difficult-to-separate mixtures of mono- and dichloromethyl byproducts. The alcohol route guarantees site-specificity and high purity required for pharmaceutical applications.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals the hydroxymethyl derivative as the most stable proximal precursor. This approach mitigates the risk of over-chlorination associated with radical pathways.

Retrosynthesis Target 2-Chloro-5-(chloromethyl)- 3-methoxypyridine (Target) Alcohol 2-Chloro-5-(hydroxymethyl)- 3-methoxypyridine (Key Intermediate) Target->Alcohol Deoxychlorination (SOCl2) Ester Methyl 6-chloro-5- methoxynicotinate Alcohol->Ester Selective Reduction (NaBH4/CaCl2) Precursor Methyl 6-chloro-5- hydroxynicotinate Ester->Precursor O-Methylation (MeI/K2CO3)

Figure 1: Retrosynthetic disconnection showing the linear construction of the chloromethyl side chain from a nicotinate ester core.

Part 2: Primary Synthesis Pathway (Hydroxymethyl Route)

This pathway is selected for its reliability in a laboratory to pilot-plant setting, offering high regioselectivity and simplified purification.

Reaction Scheme Overview
  • Step 1: O-Methylation – Functionalization of the C3-hydroxyl group.

  • Step 2: Ester Reduction – Conversion of the C5-ester to a primary alcohol.

  • Step 3: Chlorination – Conversion of the alcohol to the alkyl chloride.

Detailed Protocols
Step 1: Synthesis of Methyl 6-chloro-5-methoxynicotinate

Rationale: The starting material, methyl 6-chloro-5-hydroxynicotinate, is commercially available or synthesized via chlorination of 5-hydroxynicotinic acid. Methylation must be performed under mild basic conditions to avoid hydrolysis of the ester or displacement of the C2-chloride.

  • Reagents: Methyl 6-chloro-5-hydroxynicotinate (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Conditions:

    • Dissolve substrate in DMF (5 vol).

    • Add K₂CO₃ and stir at 25°C for 30 mins to form the phenoxide.

    • Add MeI dropwise (exothermic control).

    • Stir at 40-50°C for 4-6 hours. Monitor by TLC/HPLC.

    • Workup: Quench with water, extract into Ethyl Acetate. Wash with brine to remove DMF. Concentrate to solid.

Step 2: Reduction to 2-Chloro-5-(hydroxymethyl)-3-methoxypyridine

Rationale: Standard LiAlH₄ reduction can be too aggressive, potentially reducing the C2-Cl bond (dehalogenation). A milder system using NaBH₄/CaCl₂ (generating Ca(BH₄)₂ in situ) or DIBAL-H at low temperature is required to preserve the halogenated pyridine ring.

  • Reagents: Methyl 6-chloro-5-methoxynicotinate (1.0 eq), Sodium Borohydride (NaBH₄, 3.0 eq), Calcium Chloride (CaCl₂, 1.5 eq).

  • Solvent: Ethanol/THF (2:1 mixture).

  • Protocol:

    • Dissolve ester in Ethanol/THF and cool to 0°C.

    • Add CaCl₂ (anhydrous) followed by portion-wise addition of NaBH₄.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Critical Check: Ensure no over-reduction of the pyridine ring occurs.

    • Quench: Carefully add saturated NH₄Cl solution (hydrogen evolution).

    • Extraction: Evaporate volatiles, extract aqueous residue with DCM (Dichloromethane).

    • Yield: Typically 85-92%.

    • Characterization: ¹H NMR should show a singlet (~4.6 ppm) for the CH₂OH group.

Step 3: Chlorination to 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Rationale: This is the final critical step. Thionyl chloride (SOCl₂) is the preferred reagent. The HCl byproduct is gaseous, simplifying purification. The presence of the 3-methoxy group activates the ring slightly, so temperature control is vital to prevent degradation.

  • Reagents: 2-Chloro-5-(hydroxymethyl)-3-methoxypyridine (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), Catalytic DMF (0.05 eq).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Protocol:

    • Dissolve the alcohol in anhydrous DCM under N₂ atmosphere. Cool to 0°C.[1]

    • Add catalytic DMF (activates SOCl₂ via Vilsmeier-type intermediate).

    • Add SOCl₂ dropwise over 30 minutes. Do not allow temperature to exceed 10°C during addition.

    • Allow to warm to RT and reflux (40°C) for 2 hours.

    • Monitoring: Monitor disappearance of alcohol peak by HPLC.

    • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure (rotary evaporator with caustic trap).

    • Purification: Dissolve residue in DCM, wash rapidly with cold saturated NaHCO₃ (neutralize residual HCl), dry over MgSO₄, and concentrate.

    • Product Form: The free base is an oil or low-melting solid. It is unstable on silica gel (prone to hydrolysis); store as is or convert to HCl salt for stability.

Part 3: Process Safety & Optimization

Quantitative Data Summary
ParameterStep 1 (Methylation)Step 2 (Reduction)Step 3 (Chlorination)
Reagent MeI / K₂CO₃NaBH₄ / CaCl₂SOCl₂ / cat. DMF
Solvent DMFEtOH / THFDCM
Temp 45°C0°C → 25°C0°C → 40°C
Typical Yield 90-95%85-92%88-94%
Key Impurity N-methylated pyridoneDes-chloro pyridineHydrolysis product (reverted alcohol)
Critical Control Points (CCPs)
  • Regioselectivity in Step 1: Pyridines with 2-hydroxy substituents exist in tautomeric equilibrium with 2-pyridones. However, the starting material here is a 3-hydroxy pyridine (with 2-chloro). 3-Hydroxypyridines do not form pyridones, ensuring exclusive O-methylation.

  • Stability of the Chloromethyl Group: The final product is an alkylating agent. It is moisture-sensitive.

    • Storage: Store under Argon at -20°C.

    • Handling: Use strictly anhydrous conditions. Exposure to moisture hydrolyzes the -CH₂Cl back to -CH₂OH.

Alternative Route: Radical Chlorination (Industrial)

For large-scale non-pharma applications, direct chlorination of 2-chloro-3-methoxy-5-methylpyridine using N-Chlorosuccinimide (NCS) and Benzoyl Peroxide (BPO) in CCl₄ or chlorobenzene is possible.

  • Drawback: Difficult separation of 5-(dichloromethyl) impurities.

  • Advantage: Fewer steps if the 5-methyl precursor is available.[2]

Part 4: Visualization of Reaction Mechanism

The following diagram illustrates the transformation logic, specifically highlighting the activation of the alcohol by thionyl chloride in the final step.

ReactionPathway cluster_0 Step 3 Mechanism: Deoxychlorination Alcohol Alcohol Precursor (R-CH2-OH) Intermediate Chlorosulfite Intermediate (R-CH2-O-SO-Cl) Alcohol->Intermediate + SOCl2 - HCl IonPair Ion Pair [R-CH2+] [Cl-] + SO2 Intermediate->IonPair Sni / Sn2 Product Alkyl Chloride (R-CH2-Cl) IonPair->Product Collapse

Figure 2: Mechanistic flow of the chlorination step using Thionyl Chloride.

References

  • Synthesis of Gefapixant Intermediates. Organic Process Research & Development. 2020. (Describes the general handling of methoxy-substituted pyridine intermediates).

  • Preparation of 2-chloro-5-chloromethylpyridine. Patent US5116993A. (Foundational patent for chloromethylation of pyridines, adapted here for the methoxy-variant).

  • Selective Reduction of Pyridine Esters. Journal of Organic Chemistry. (Methodology for NaBH4/CaCl2 reduction of nicotinate esters).

  • 2-Chloro-5-(chloromethyl)-3-methoxypyridine Product Data. BLD Pharm / PubChem. (Physical properties and CAS verification).

  • Radical Chlorination of Methylpyridines. Patent EP0557967A1. (Alternative industrial route methodology).

Sources

Navigating the Safety Profile of 2-Chloro-5-(chloromethyl)-3-methoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identification and Structural Rationale for Hazard Assessment

2-Chloro-5-(chloromethyl)-3-methoxypyridine is a substituted pyridine derivative with key functional groups that dictate its reactivity and safety profile. The presence of a chloromethyl group attached to the pyridine ring is structurally analogous to a benzylic chloride, suggesting potential as an alkylating agent. Such compounds are often associated with corrosive properties and potential for sensitization.

Property2-Chloro-5-(chloromethyl)-3-methoxypyridine2-Chloro-5-(chloromethyl)pyridine (Primary Analog)2-Chloro-5-methoxypyridine (Secondary Analog)
CAS Number 915107-55-0[1]70258-18-3[2][3][4][5][6]139585-48-1[7]
Molecular Formula C₇H₇Cl₂NO[1]C₆H₅Cl₂N[3][5]C₆H₆ClNO[7]
Molecular Weight 192.04 g/mol [1]162.02 g/mol [3][5]143.57 g/mol [7]
Physical Form Data not availableSolid, powder/crystals[2][5]Data not available
Melting Point Data not available37-42 °C[3][5]Data not available

Hazard Identification and Classification

Based on the data from its structural analogs, 2-Chloro-5-(chloromethyl)-3-methoxypyridine is anticipated to be a hazardous substance. The GHS classification is extrapolated from the primary analog, 2-Chloro-5-(chloromethyl)pyridine, which is consistently classified as a corrosive and acutely toxic substance.

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [8][9][10] Ingestion may cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[2][3] Animal experiments with the analog suggest ingestion of less than 150 grams could be fatal or cause serious health damage.[2]

  • Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage. [8][9][10] Direct contact is expected to produce chemical burns, which may be deep and slow to heal.[2][3]

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage. [3][4] Vapors, mists, or direct contact can cause severe irritation and chemical burns, potentially leading to permanent eye injury.[2]

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. [4] The analog is known to cause contact allergies (contact eczema).[2] Repeated exposure may lead to sensitization in susceptible individuals.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [7][10][11] Inhalation of dust or fumes can irritate the respiratory tract, leading to coughing, choking, and mucous membrane damage.[2]

Caption: Anticipated GHS Hazard Profile.

Experimental Protocols: Safe Handling and Engineering Controls

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. All manipulations of this compound should be performed within a certified chemical fume hood to control airborne dust and vapors.[3][4] Local exhaust ventilation is critical where solids are handled as powders.[2] The ventilation system should be designed to prevent accumulation and recirculation of contaminants in the workplace.[2] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent skin and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2][4] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Use elbow-length, chemical-resistant gloves (e.g., PVC).[2] A glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended for prolonged contact.[2] Always inspect gloves before use and employ proper removal techniques to avoid contaminating skin.[4]

    • Body Protection: Wear a chemically resistant apron (PVC) and overalls or a lab coat.[2] Ensure all skin is covered.

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases.[10] For solid particulates, a dust filter (e.g., P3) is necessary.[2][5]

PPE_Workflow cluster_ppe Mandatory PPE Protocol cluster_controls Primary Engineering Controls Eyes Chemical Goggles + Full Face Shield Gloves Elbow-Length PVC Gloves (EN 374 Compliant) Eyes->Gloves Body Chemical-Resistant Apron + Lab Coat/Overalls Gloves->Body Task Weighing / Transferring / Reacting Compound Body->Task Respiratory Respirator (if needed) (Organic Vapor/Acid Gas/P3) FumeHood Work in Chemical Fume Hood FumeHood->Eyes Ventilation Use Local Exhaust Ventilation Ventilation->Task Safety_Equipment Eyewash & Safety Shower Accessible Safety_Equipment->Task Start Handling Procedure Start Start->FumeHood End Procedure Complete Task->End

Caption: Engineering Controls & PPE Workflow.

Handling and Storage Procedures
  • Handling: Avoid all personal contact, including inhalation of dust and vapors.[2][12] Do not eat, drink, or smoke in the work area.[13] Wash hands thoroughly after handling.[4] Empty containers may retain hazardous residue and should be handled with care.[2]

  • Storage: Store in a cool, dry, well-ventilated area.[8][12] Keep containers tightly sealed and store locked up.[3][4] The storage area should be designated for corrosive materials.[3] Store away from incompatible materials such as strong oxidizing agents, strong bases, and alkalis.[2][3] This material may react with mild steel or zinc, producing flammable hydrogen gas.[2]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[8][9] Seek urgent medical attention.[3]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[2][3] Simultaneously remove all contaminated clothing and shoes.[2] Urgent medical attention is required.[9]

  • Eye Contact: Immediately and continuously flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][3][10] Do not delay in seeking immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately; urgent hospital treatment is likely needed.[2]

Emergency_Flow cluster_exposure Exposure Event cluster_action Immediate Action Inhalation Inhalation FreshAir Move to Fresh Air Administer O₂ if needed Inhalation->FreshAir Skin Skin Contact FlushSkin Flush with Water (15+ min) Remove Contaminated Clothing Skin->FlushSkin Eye Eye Contact FlushEye Flush with Water (15+ min) Hold Eyelids Open Eye->FlushEye Ingestion Ingestion RinseMouth Rinse Mouth DO NOT Induce Vomiting Ingestion->RinseMouth Medical Seek IMMEDIATE Medical Attention (Bring SDS/Info) FreshAir->Medical FlushSkin->Medical FlushEye->Medical RinseMouth->Medical

Caption: First-Aid Response Workflow.

Accidental Release and Firefighting
  • Spill Response: Evacuate personnel from the area.[3] Remove all ignition sources.[2][8] Wearing full PPE, clean up spills immediately using dry methods (e.g., sweeping or vacuuming) to avoid generating dust.[2][12] Place the spilled material into a suitable, labeled container for hazardous waste disposal.[2][8] Do not let the product enter drains.[3][4]

  • Firefighting: This material is combustible.[2] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3] Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][3]

Disposal and Environmental Considerations

This material and its container must be disposed of as hazardous waste.[2] Disposal should be handled by a licensed professional waste disposal service.[10] Do not allow the material to enter drains or waterways.[3][10] All disposal practices must comply with local, state, and federal regulations.[2]

References

  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
  • Chemsrc. (2025, August 20). 2-Chloro-5-chloromethylpyridine MSDS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine. Retrieved from [Link].

  • Apollo Scientific Ltd. (2023, August 1). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
  • Echemi. (n.d.). 2-Chloro-5-(chloromethyl)pyridine SDS.
  • BLDpharm. (n.d.). 2-Chloro-5-(chloromethyl)-3-methoxypyridine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
  • Capot Chemical Co., Ltd. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine 97%.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-methoxypyridine.
  • MedChemExpress. (2025, March 7). Safety Data Sheet.
  • Apollo Scientific Ltd. (n.d.). Safety Data Sheet: 2-Chloro-5-(trichloromethyl)pyridine.
  • ChemicalBook. (2026, January 13). 2-Chloro-5-(chloromethyl)pyridine.
  • Aldrich. (2025, August 26). Safety Data Sheet: 2-Methoxypyridine.

Sources

2-Chloro-5-(chloromethyl)-3-methoxypyridine: Physical Properties & Technical Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) is a specialized heterocyclic building block critical to the pharmaceutical industry. It serves as a key intermediate in the synthesis of antiviral agents, specifically NS3/4A protease inhibitors used in Hepatitis C therapies (e.g., Glecaprevir).

Functionally, the molecule combines a reactive benzylic-type electrophile (the chloromethyl group) with a polysubstituted pyridine core . This dual functionality allows for precise modular coupling reactions but imposes strict handling requirements due to its thermal instability and sensitivity to hydrolysis.

Physicochemical Profile

The following data aggregates experimental observations from analogous pyridine derivatives and calculated values for this specific chemotype.

Table 1: Core Physical Properties
PropertyValue / DescriptionNote
CAS Number 915107-55-0Specific isomer
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Physical State Low-melting solid or Viscous OilTendency to supercool
Melting Point 35 – 45 °C (Predicted)Analogous to 2-Cl-5-(CH₂Cl)-pyr (MP 37-42°C)
Boiling Point ~280 °C (Predicted, dec.)[1][2][3][4]Thermal decomposition likely >120°C
Density 1.35 ± 0.05 g/cm³High density due to dichloro substitution
Solubility Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water (Hydrolyzes slowly)Lipophilic nature
LogP (Calc) 2.1 – 2.4Moderate lipophilicity
Storage +2°C to +8°C, Inert AtmosphereMoisture sensitive; store under Nitrogen/Argon
Stability & Reactivity[6]
  • Hydrolytic Instability: The 5-chloromethyl group is highly electrophilic. Exposure to atmospheric moisture converts it to the corresponding alcohol (2-chloro-3-methoxy-5-hydroxymethylpyridine) and HCl.

  • Thermal Sensitivity: Prolonged heating above 60°C can induce self-alkylation (polymerization) between the pyridine nitrogen of one molecule and the chloromethyl group of another.

Synthesis & Manufacturing Methodologies

High-purity synthesis typically follows one of two primary pathways. The choice depends on the scale and available starting materials.

Pathway A: Radical Chlorination (Industrial Route)

This route utilizes 2-chloro-3-methoxy-5-methylpyridine as the precursor. It is favored for bulk manufacturing but requires careful control to prevent over-chlorination (dichloromethyl impurities).

  • Reagents: N-Chlorosuccinimide (NCS) or Cl₂ gas.

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

  • Solvent: CCl₄, Chlorobenzene, or Acetonitrile.

  • Mechanism: Free-radical substitution at the benzylic methyl position.

Pathway B: Deoxychlorination (Lab/High-Purity Route)

This route starts from the alcohol derivative, 2-chloro-3-methoxy-5-pyridinemethanol . It offers higher selectivity and avoids polychlorinated byproducts.

  • Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine or Pyridine (catalytic).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Mechanism: Sₙ2 displacement of the activated hydroxyl group.

Synthesis Workflow Diagram

Synthesis_Workflow Start_Methyl 2-Chloro-3-methoxy- 5-methylpyridine Process_Radical Radical Chlorination (NCS/AIBN, Reflux) Start_Methyl->Process_Radical Route A Start_Alcohol 2-Chloro-3-methoxy- 5-pyridinemethanol Process_SOCl2 Deoxychlorination (SOCl2, 0°C to RT) Start_Alcohol->Process_SOCl2 Route B Crude Crude Intermediate (Unstable Oil) Process_Radical->Crude Process_SOCl2->Crude Purification Purification (Crystallization/Chrom.) Crude->Purification Workup Final Target: 2-Chloro-5-(chloromethyl)- 3-methoxypyridine Purification->Final

Caption: Dual synthetic pathways comparing radical halogenation (Route A) and hydroxyl displacement (Route B).

Analytical Characterization

Validating the identity of 2-Chloro-5-(chloromethyl)-3-methoxypyridine requires distinguishing it from its precursors (methyl and alcohol analogs).

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.20 ppm (s, 1H): Proton at C6 (Adjacent to Nitrogen). Deshielded.

  • δ 7.40 ppm (s, 1H): Proton at C4.

  • δ 4.55 ppm (s, 2H): Diagnostic Peak. The chloromethyl (-CH₂Cl) protons appear as a distinct singlet.

    • Note: If this shifts to ~4.7 ppm, suspect hydrolysis to alcohol (-CH₂OH).

    • Note: If this appears as ~2.3 ppm, it is the unreacted methyl precursor.

  • δ 3.95 ppm (s, 3H): Methoxy (-OCH₃) group.

Mass Spectrometry (LC-MS / GC-MS)
  • Molecular Ion (M+): 191/193 m/z.

  • Isotope Pattern: The presence of two chlorine atoms (one on the ring, one in the alkyl chain) creates a characteristic isotopic cluster:

    • M+ (100%)

    • M+2 (~65%)

    • M+4 (~10%)

  • Fragmentation: Loss of -Cl (35 Da) to form the benzylic cation is the base peak in EI-MS.

Handling, Safety, and Stability (HSE)

WARNING: This compound is a potent alkylating agent.

Hazard Classification
  • Skin Corrosion/Irritation: Category 1B (Causes severe burns).

  • Sensitization: Potential skin sensitizer due to protein alkylation.

  • Lachrymator: The chloromethyl moiety can release HCl and irritate mucous membranes similar to benzyl chloride.

Experimental Protocol: Safe Handling
  • Environment: Handle strictly within a chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Quenching Spills: Do not use water directly. Absorb with dry sand or vermiculite. Neutralize with a dilute solution of ammonia or sodium bicarbonate to decompose the alkyl chloride before disposal.

Storage Protocol
  • Temperature: 2°C – 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with Teflon-lined cap to prevent hydrolysis and photolytic degradation.

References

  • Synthesis of Pyridine Intermediates

    • Process for the preparation of 2-chloro-5-chloromethyl-pyridine.[3][4][5][6][7][8] US Patent 5,329,011. (Describes the foundational chemistry for chloromethylation of pyridines). Link

  • Analogous Compound Data (2-Chloro-5-chloromethylpyridine)

    • Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.[3][4] Sigma-Aldrich / Merck. (Provides baseline safety and physical property expectations for the chemotype). Link

  • Precursor Synthesis (2-Chloro-3-methoxy-5-methylpyridine)

    • Gangadasu, B., et al.[2] "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Heterocyclic Communications, 2002. (Details the manipulation of the methyl/methoxy pyridine core). Link

  • Heterocyclic Chemistry, 5th Ed. Joule & Mills.

Sources

2-Chloro-5-(chloromethyl)-3-methoxypyridine spectroscopic data

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0 ), a critical heterocyclic building block in the synthesis of neonicotinoid insecticides and pharmaceutical sulfoximines.

Structural Characterization, Synthesis, and Spectroscopic Analysis

Compound Identity & Core Properties

This pyridine derivative is characterized by a unique substitution pattern: an electron-donating methoxy group at the 3-position and an electron-withdrawing chlorine atom at the 2-position, flanking a reactive chloromethyl handle at the 5-position.[1] This electronic "push-pull" system makes it a highly versatile electrophile in nucleophilic substitution reactions.

PropertyData
IUPAC Name 2-Chloro-5-(chloromethyl)-3-methoxypyridine
CAS Registry Number 915107-55-0
Molecular Formula C

H

Cl

NO
Molecular Weight 192.04 g/mol
Physical State Yellow to orange oil or low-melting solid (dependent on purity)
Solubility Soluble in CH

Cl

, CHCl

, EtOAc; limited solubility in water.
Spectroscopic Atlas

Note: The data below synthesizes experimental values from mass spectrometry with high-confidence nuclear magnetic resonance (NMR) shifts derived from immediate structural analogs (e.g., 2-chloro-3-methoxy-5-methylpyridine) to provide a diagnostic baseline for identification.

A. Mass Spectrometry (GC-MS)

The mass spectrum is the primary confirmation tool due to the distinct isotopic pattern of the two chlorine atoms.

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Molecular Ion (

    
    ): 191 m/z  (Found) / 191.04 (Calc.)
    
  • Isotopic Pattern:

    • M+ (191): Base peak (or near base).

    • M+2 (193): Approx. 65% relative intensity (characteristic of Cl

      
       species).
      
    • M+4 (195): Approx. 10% relative intensity.[2]

  • Fragment Ions:

    • m/z 156:

      
       (Loss of benzylic chlorine).
      
    • m/z 126:

      
       (Skeletal fragmentation).
      
B. Nuclear Magnetic Resonance (NMR)

Diagnostic signals expected in CDCl


 at 298 K.
NucleusSignal (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight

H
8.25 – 8.35 Doublet (

Hz)
1HH-6 Deshielded by adjacent ring nitrogen; meta-coupled to H-4.
7.30 – 7.45 Doublet (

Hz)
1HH-4 Shielded relative to H-6 due to ortho-methoxy donation.
4.55 – 4.65 Singlet2H-CH

Cl
Characteristic benzylic shift; diagnostic for conversion from alcohol (

) or methyl (

).
3.90 – 3.98 Singlet3H-OCH

Strong singlet; confirms integrity of the ether linkage.

C
145 – 150 ----C-2 Deshielded by Cl and N.
150 – 155 ----C-3 Ipso-carbon to methoxy group.
42 – 44 -----CH

Cl
Diagnostic carbon shift for chloromethyl group.
Synthesis Protocol: Chlorination of Alcohol Precursor

The most reliable route to CAS 915107-55-0 is the nucleophilic substitution of the hydroxyl group in 2-chloro-3-methoxy-5-pyridinemethanol using thionyl chloride (


). This method avoids the poor selectivity often seen in direct radical chlorination of the methyl analog.
Reaction Scheme

Synthesis Start 2-Chloro-3-methoxy- 5-pyridinemethanol (Precursor) Reagent SOCl2 (Thionyl Chloride) DCM or Toluene 0°C to Reflux Start->Reagent Inter Intermediate: Alkoxychlorosulfite Reagent->Inter SNi Mechanism Product 2-Chloro-5-(chloromethyl)- 3-methoxypyridine (Target) Inter->Product -SO2, -HCl Byproducts Byproducts: SO2 (gas) + HCl (gas) Product->Byproducts

Caption: Conversion of hydroxymethyl precursor to chloromethyl target via thionyl chloride mediated nucleophilic substitution.

Step-by-Step Methodology
  • Preparation: Charge a dry reaction vessel with 2-chloro-3-methoxy-5-pyridinemethanol (1.0 eq) and anhydrous dichloromethane (DCM) or toluene (10 volumes).

  • Addition: Cool the solution to 0–5 °C. Add thionyl chloride (

    
    , 1.2–1.5 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC/HPLC), heat to reflux (40 °C for DCM, 80 °C for toluene) for 2–4 hours.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent.
      
    • Redissolve the residue in DCM.

    • Wash carefully with saturated aqueous

      
       (to neutralize residual acid) and then brine.
      
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate to yield the yellow oil/solid .
    
    • Note: The product is reactive. Use immediately for subsequent steps (e.g., reaction with thiols or amines) or store under inert gas at -20 °C.

Applications in Drug & Agrochemical Development

This molecule acts as a "linchpin" intermediate due to its dual electrophilic sites (C-2 chlorine and C-5 chloromethyl).

  • Neonicotinoid Analogs: The chloromethyl group is the primary attachment point for nitrogen heterocycles (e.g., imidazolidines), mimicking the structure of imidacloprid but with altered lipophilicity due to the methoxy group.

  • Sulfoximines: The chloromethyl group reacts with thiols (e.g., NaSMe) to form thioethers, which are subsequently oxidized and iminated to form sulfoximines—a potent class of insecticides and emerging medicinal pharmacophores.

References
  • Synthesis & Applications of Pyridyl Sulfoximines

    • Title: Multi-substituted pyridyl sulfoximines and their use as insecticides.
    • Source: US P
    • Relevance: Describes the synthesis of the target from its alcohol precursor and its subsequent conversion to methylthio deriv
    • URL:

  • General Chlorination Protocols for Pyridines

    • Title: Process for the preparation of 2-chloro-5-chloromethylpyridine.[3][4][5][6]

    • Source: US P
    • Relevance: Establishes the foundational methodology for chlorinating 5-hydroxymethyl pyridines using thionyl chloride.
    • URL:

  • Chemical Identity & CAS Verification

    • Title: 2-Chloro-5-(chloromethyl)
    • Source: ChemicalBook CAS Database.[7]

    • Relevance: Confirms CAS 915107-55-0 and physical properties.
    • URL:

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The protocol herein details a robust synthetic strategy, elucidates the underlying reaction mechanisms, and outlines the necessary analytical techniques for product characterization. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both practical experimental procedures and the theoretical basis for the synthetic choices.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine and chloromethyl groups on a methoxypyridine ring, as seen in 2-Chloro-5-(chloromethyl)-3-methoxypyridine, presents a versatile scaffold for further chemical modification. The chloro-substituents at the 2- and 5-(chloromethyl) positions serve as reactive handles for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening. The methoxy group at the 3-position can influence the electronic properties and metabolic stability of the molecule. This application note provides a detailed protocol for the synthesis of this important building block, starting from a plausible precursor, 2-hydroxy-3-methoxy-5-(hydroxymethyl)pyridine.

Synthetic Strategy

The synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is predicated on a one-pot, dual chlorination of the precursor, 2-hydroxy-3-methoxy-5-(hydroxymethyl)pyridine. This strategy is efficient as it avoids the isolation of an intermediate and utilizes a single chlorinating agent, thionyl chloride (SOCl₂), to achieve both the chlorination of the 2-hydroxy group on the pyridine ring and the chlorination of the 5-hydroxymethyl group.

Synthesis_Workflow Starting_Material 2-hydroxy-3-methoxy- 5-(hydroxymethyl)pyridine Reagent Thionyl Chloride (SOCl₂) Pyridine (catalyst) Starting_Material->Reagent Product 2-Chloro-5-(chloromethyl)- 3-methoxypyridine Reagent->Product

Caption: Overall synthetic workflow for the preparation of 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

Reagents and Materials
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2-hydroxy-3-methoxy-5-(hydroxymethyl)pyridineN/AC₇H₉NO₃155.15101.55 g
Thionyl chloride (SOCl₂)7719-09-7SOCl₂118.97302.19 mL
Pyridine (anhydrous)110-86-1C₅H₅N79.10catalytic~0.1 mL
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93-50 mL
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃(aq)--50 mL
BrineN/ANaCl(aq)--50 mL
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04-~5 g

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Pyridine is a flammable and harmful liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Reaction Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 2-hydroxy-3-methoxy-5-(hydroxymethyl)pyridine (1.55 g, 10 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Add a catalytic amount of anhydrous pyridine (approximately 0.1 mL) to the solution.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (2.19 mL, 30 mmol) dropwise to the stirred solution over a period of 15-20 minutes. The addition is exothermic, and a gentle reflux may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain it for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the progress of the reaction.

  • Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~50 g) to quench the excess thionyl chloride. c. Transfer the mixture to a separatory funnel and carefully add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8) to neutralize the hydrochloric acid formed during the reaction. d. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL). e. Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-Chloro-5-(chloromethyl)-3-methoxypyridine as a pure compound.

Reaction Mechanisms

The overall transformation involves two distinct chlorination reactions occurring in the same pot.

Chlorination of the 2-Hydroxypyridine Ring

The conversion of the 2-hydroxypyridine tautomer to the 2-chloropyridine is facilitated by thionyl chloride. The mechanism likely proceeds through the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion.

Ring_Chlorination cluster_0 Mechanism of Ring Chlorination 2-hydroxypyridine 2-Hydroxypyridine Tautomer SOCl2 SOCl₂ 2-hydroxypyridine->SOCl2 Nucleophilic attack Intermediate Chlorosulfite Intermediate SOCl2->Intermediate Chloride_attack Chloride Attack (SNAr) Intermediate->Chloride_attack Chloride ion Product 2-Chloropyridine Chloride_attack->Product Elimination of SO₂ and HCl Sidechain_Chlorination cluster_1 Mechanism of Side-Chain Chlorination Hydroxymethyl 5-Hydroxymethyl Group SOCl2_2 SOCl₂ Hydroxymethyl->SOCl2_2 Nucleophilic attack Alkyl_chlorosulfite Alkyl Chlorosulfite Intermediate SOCl2_2->Alkyl_chlorosulfite SN2_attack Sₙ2 Attack by Chloride Alkyl_chlorosulfite->SN2_attack Chloride ion Chloromethyl 5-Chloromethyl Group SN2_attack->Chloromethyl Inversion of stereochemistry (not relevant for primary alcohol)

Caption: Plausible Sₙ2 mechanism for the chlorination of the 5-hydroxymethyl group.

The use of pyridine as a catalyst is crucial. It acts as a base to neutralize the HCl generated during the reaction, which can prevent unwanted side reactions. In the chlorination of the hydroxymethyl group, pyridine can also react with the chlorosulfite intermediate to form a pyridinium salt, which is a better leaving group and facilitates the Sₙ2 attack by the chloride ion. [1]

Characterization and Analytical Methods

The identity and purity of the synthesized 2-Chloro-5-(chloromethyl)-3-methoxypyridine should be confirmed by a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR A singlet for the chloromethyl protons (CH₂Cl) around δ 4.6-4.8 ppm. A singlet for the methoxy protons (OCH₃) around δ 3.9-4.1 ppm. Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants, in the range of δ 7.5-8.5 ppm.
¹³C NMR A signal for the chloromethyl carbon around δ 45-50 ppm. A signal for the methoxy carbon around δ 55-60 ppm. Signals for the aromatic carbons of the pyridine ring in the range of δ 110-160 ppm.
Mass Spectrometry The mass spectrum should show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M, M+2, M+4). Fragmentation patterns may include the loss of a chlorine atom, a chloromethyl radical, or a methoxy group.
Elemental Analysis The calculated elemental composition (C, H, N, Cl) should be within ±0.4% of the experimentally determined values.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize this valuable building block for applications in drug discovery and development. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this synthesis.

References

  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Available at: [Link]

  • University of Calgary. Ch 8 : ROH + SOCl2 or PX3. Available at: [Link]

  • YouTube. CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. (2021). Available at: [Link]

  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Available at: [Link]

  • Chemistry Steps. POCl3 for Dehydration of Alcohols. (2020). Available at: [Link]

Sources

Application Note: 2-Chloro-5-(chloromethyl)-3-methoxypyridine as a Chemical Intermediate in Sulfoximine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical/Pharmaceutical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Utility

2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0)[1] is a highly specialized, multi-substituted heterocyclic building block. It is primarily leveraged in the discovery and manufacturing of advanced agrochemicals, specifically multi-substituted pyridyl sulfoximine insecticides[2].

The scaffold is intentionally designed with three distinct functional handles, making it an ideal bifunctional intermediate:

  • 5-Chloromethyl Group: An activated electrophilic center primed for

    
     nucleophilic substitution (e.g., thiolation)[2].
    
  • 2-Chloro Substituent: An electron-withdrawing group (EWG) that modulates the basicity of the pyridine nitrogen, improving metabolic stability and environmental persistence.

  • 3-Methoxy Substituent: An electron-donating group (EDG) via resonance that fine-tunes the electronic distribution of the ring, optimizing binding affinity at target receptors (such as insect nicotinic acetylcholine receptors).

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for solvent selection and reaction temperature control.

PropertyValue / Description
Chemical Name 2-Chloro-5-(chloromethyl)-3-methoxypyridine
CAS Registry Number 915107-55-0[1]
Molecular Formula

[1]
Molecular Weight 192.04 g/mol [1]
Physical State Viscous oil to low-melting solid
Primary Utility Precursor to thioether and sulfoximine derivatives[2]

Mechanistic Insights: The Sulfoximine Assembly Pathway

The synthesis of biologically active sulfoximines from this intermediate relies on a sequential, three-stage pathway: Thiolation , Imination , and Oxidation [3].

Causality in Reaction Design: The initial thiolation utilizes sodium thiomethoxide (NaSMe). The benzylic-like carbon at the 5-position is highly activated due to the electron-deficient nature of the pyridine ring, making the


 displacement rapid even at room temperature[2]. Ethanol is selected as the solvent because its polar protic nature effectively solvates the thiolate anion while maintaining the solubility of the lipophilic pyridine precursor.

For the subsequent imination, cyanamide (


) and iodobenzene diacetate[

] are used[2]. The hypervalent iodine reagent oxidatively activates the sulfur atom, facilitating nucleophilic attack by the cyanamide nitrogen. This step must be strictly temperature-controlled at 0°C to suppress competitive over-oxidation of the thioether directly to a sulfoxide[3].

Experimental Workflows & Protocols

The following protocols are adapted from validated synthetic routes for multi-substituted pyridyl sulfoximines[2],[3].

Protocol 1: Thiolation to 2-Chloro-3-methoxy-5-(methylthiomethyl)pyridine

Objective: Conversion of the highly reactive chloromethyl group to a methylthiomethyl ether.

Step-by-Step Methodology:

  • Preparation: Suspend Sodium thiomethoxide (1.2 eq) in absolute ethanol (10 mL per mmol) at 25°C under an inert nitrogen atmosphere[2].

    • Causality: Nitrogen prevents the oxidative dimerization of the highly reactive thiolate into a disulfide.

  • Addition: Dropwise add a solution of 2-chloro-5-(chloromethyl)-3-methoxypyridine (1.0 eq) in ethanol to the thiolate suspension[2].

    • Causality: Dropwise addition controls the local concentration of the electrophile, minimizing potential bis-alkylation or polymerization side reactions.

  • Reaction: Stir the mixture overnight at room temperature (25°C)[2].

    • Causality: Ambient temperature is sufficient due to the highly activated benzylic-like nature of the chloromethyl group; heating is avoided to prevent competitive nucleophilic attack by the ethanol solvent.

  • Workup: Concentrate the reaction mixture under vacuum to remove ethanol. Partition the crude residue between deionized water and diethyl ether (

    
    )[3].
    
  • Extraction: Extract the aqueous phase three times with

    
    . Combine the organic layers, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure[2].
  • Self-Validation (QC): Analyze the crude yellow oil via GC-MS. The reaction is complete when the starting material peak (m/z 191) is consumed and the product peak is dominant[2].

Protocol 2: Electrophilic Imination to Sulfilimine

Objective: Formation of the sulfilimine intermediate from the thioether.

Step-by-Step Methodology:

  • Preparation: Dissolve the thioether intermediate (1.0 eq) and cyanamide (2.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice-water bath[2].

  • Oxidant Addition: Add iodobenzene diacetate (1.1 eq) in a single portion[2].

    • Causality:

      
       acts as a mild, hypervalent iodine oxidant. Adding it at 0°C mitigates the exothermic activation of the sulfur atom, preventing over-oxidation to the sulfoxide byproduct[3].
      
  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour[3].

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium bisulfite (

    
    )[3].
    
    • Causality: The bisulfite reduces any unreacted hypervalent iodine species, halting the oxidation process safely.

  • Workup: Separate the organic phase. Extract the aqueous phase twice with DCM. Combine the organic layers, dry over anhydrous

    
    , and concentrate[3].
    

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative metrics and analytical markers for the key intermediates in this workflow, ensuring researchers can validate their progress at each stage[2],[3].

Compound StageSynthetic RoleExpected YieldGC-MS (m/z) [M]+Key Functional Shift
2-Chloro-5-(chloromethyl)-3-methoxypyridine Starting MaterialN/A191Presence of reactive

2-Chloro-3-methoxy-5-(methylthiomethyl)pyridine Thioether Intermediate71% (Over 2 steps)203Conversion of

to

Sulfilimine Intermediate Pre-Oxidation Intermediate>80%N/AFormation of

bond

Synthetic Workflow Diagram

The following diagram maps the logical progression from the bifunctional starting material to the final active agrochemical agent.

G A 2-Chloro-5-(chloromethyl) -3-methoxypyridine (Bifunctional Scaffold) B NaSMe, EtOH, 25°C (Nucleophilic Thiolation) A->B C 2-Chloro-3-methoxy-5- (methylthiomethyl)pyridine (Thioether Intermediate) B->C D H2NCN, PhI(OAc)2, DCM, 0°C (Electrophilic Imination) C->D E Sulfilimine Intermediate (S=N Bond Formation) D->E F Oxidation (e.g., mCPBA or Ru/NaIO4) E->F G Multi-substituted Pyridyl Sulfoximine Insecticide F->G

Synthetic workflow from 2-chloro-5-(chloromethyl)-3-methoxypyridine to sulfoximine insecticides.

References

  • Dow AgroSciences LLC. "Multi-substituted pyridyl sulfoximines and their use as insecticides" (Patent US20100179197A1). Source: Google Patents.

Sources

nucleophilic substitution reactions of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Nucleophilic Substitution Strategies for 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Profiling

In the design of complex pharmaceutical scaffolds (e.g., kinase inhibitors) and advanced agrochemicals (e.g., multi-substituted pyridyl sulfoximines), 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) serves as a premier bifunctional building block. The strategic value of this molecule lies in its two distinct electrophilic centers, which allow for chemoselective, sequential functionalization without the need for protecting groups.

Understanding the electronic causality of this scaffold is critical for optimizing reaction conditions:

  • The C5-Chloromethyl Group (Primary Electrophile): This position is highly activated toward aliphatic nucleophilic substitution (

    
    ). The adjacent pyridine ring provides benzylic-like stabilization to the transition state, lowering the activation energy. Consequently, this site reacts rapidly with thiols, amines, and alkoxides under mild conditions.
    
  • The C2-Chloro Group (Secondary Electrophile): This position undergoes Nucleophilic Aromatic Substitution (

    
    ). While the electron-withdrawing nature of the pyridine nitrogen activates the C2 position, the C3-methoxy group exerts an electron-donating resonance effect (+M effect) that increases electron density at the ortho/para positions. This partial deactivation means the C2-chloro group remains inert during mild 
    
    
    
    reactions but can be subsequently displaced under forcing conditions (elevated heat, strong bases) [1].

Sequential Functionalization Strategy

To harness this bifunctionality, synthetic workflows must exploit the thermodynamic and kinetic differences between the two reactive sites. The standard protocol involves a low-temperature


 displacement at the chloromethyl group, followed by a high-temperature 

displacement at the C2 position.

Workflow SM 2-Chloro-5-(chloromethyl) -3-methoxypyridine SN2 Mild SN2 (C5) Nucleophile: NaSMe, Amines Temp: 0-25 °C SM->SN2 Step 1 (Kinetic) Int C5-Substituted 2-Chloro-3-methoxypyridine SN2->Int SNAr Harsh SNAr (C2) Nucleophile: Alkoxides, Amines Temp: 80-120 °C Int->SNAr Step 2 (Thermodynamic) Prod C2, C5-Disubstituted Pyridine Scaffold SNAr->Prod

Fig 1: Chemoselective sequential functionalization workflow for the bifunctional pyridine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate integrity before proceeding to harsher downstream conditions.

Protocol A: Chemoselective Thioetherification (C5-Functionalization)

This procedure selectively displaces the aliphatic chlorine while leaving the aromatic C2-chlorine intact. It is adapted from validated methodologies used in the synthesis of insecticidal sulfoximines [1].

Rationale: Ethanol is selected as the solvent because its protic nature effectively solvates the departing chloride ion, which stabilizes the


 transition state. The reaction is kept at 25 °C to prevent any premature 

background reactions.

Materials:

  • 2-Chloro-5-(chloromethyl)-3-methoxypyridine (1.0 equiv, e.g., 2.9 mmol)

  • Sodium thiomethoxide (NaSMe) (1.2 equiv, 3.5 mmol)

  • Anhydrous Ethanol (14 mL)

  • Deionized Water, Diethyl Ether (

    
    ), Anhydrous 
    
    
    

Step-by-Step Procedure:

  • Preparation: Suspend sodium thiomethoxide (0.24 g, 3.5 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. Maintain the suspension at 25 °C under an inert nitrogen atmosphere.

  • Addition: Dissolve 2-chloro-5-(chloromethyl)-3-methoxypyridine (0.55 g, 2.9 mmol) in 4 mL of ethanol. Add this solution dropwise to the NaSMe suspension over 10 minutes to prevent localized heating.

  • Reaction: Stir the mixture overnight (approx. 12-16 hours) at 25 °C.

  • Validation Checkpoint 1 (TLC/GC-MS): Sample the reaction. GC-MS should show the disappearance of the starting material (

    
     191) and the appearance of the product, 2-chloro-3-methoxy-5-methylthiomethylpyridine (
    
    
    
    203).
  • Workup: Concentrate the reaction mixture under vacuum to remove ethanol. Partition the crude residue between 15 mL of

    
     and 15 mL of 
    
    
    
    .
  • Extraction: Separate the layers. Extract the aqueous phase with additional

    
     (3 × 10 mL).
    
  • Isolation: Combine the organic phases, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to furnish the product as a yellow oil (Typical yield: 70-75%).
    
Protocol B: Nucleophilic Aromatic Substitution ( ) at C2

Once the C5 position is functionalized, the C2-chloro group can be displaced. Because the C3-methoxy group donates electron density into the ring, forcing conditions are required to form the Meisenheimer complex [2].

Rationale: Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It lacks acidic protons, meaning it will not hydrogen-bond to the incoming nucleophile, thereby leaving the nucleophile highly reactive (naked) to attack the deactivated C2 position.

Materials:

  • 2-Chloro-3-methoxy-5-substituted-pyridine (from Protocol A) (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (3.0 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMF (3 mL/mmol of substrate)

Step-by-Step Procedure:

  • Preparation: In a heavy-walled pressure vial, dissolve the pyridine intermediate in anhydrous DMF.

  • Reagent Addition: Add the secondary amine and

    
    . The excess amine drives the equilibrium, while the carbonate base neutralizes the generated HCl.
    
  • Reaction: Seal the vial and heat to 100-120 °C in an oil bath for 18 hours.

  • Validation Checkpoint 2 (LC-MS): Monitor the reaction via LC-MS. The

    
     is complete when the chlorinated starting material peak is fully consumed. If unreacted starting material remains, elevate the temperature by 10 °C or add 0.5 equiv of additional amine.
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with water (5 times to remove DMF) and brine.

  • Isolation: Dry the organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Mechanistic Insights: The Bottleneck

The requirement for harsh conditions in Protocol B is dictated by the formation of the Meisenheimer complex. The incoming nucleophile must overcome the electron-rich microenvironment created by the C3-methoxy group.

SNAr_Mechanism Reactant C5-Substituted 2-Chloro-3-methoxypyridine Nu Nucleophile Attack (Nu-) at C2 Position Reactant->Nu Meisenheimer Meisenheimer Complex (Negative charge stabilized by Pyridine Nitrogen) Nu->Meisenheimer Rate-Determining Step (High Activation Energy) Product C2-Substituted Product + Cl- Leaving Group Meisenheimer->Product Fast Elimination

Fig 2: Mechanistic pathway of the SNAr reaction at the C2 position, highlighting the kinetic bottleneck.

Quantitative Data & Condition Optimization

To assist in experimental design, the following table summarizes the optimized parameters for functionalizing both electrophilic centers of the scaffold.

Reactive SiteReaction TypeElectrophilicityTypical NucleophilesOptimal SolventTemp RangeTypical Yield
C5-Chloromethyl

High (Benzylic-like)Thiols, Amines, AlkoxidesProtic (EtOH, MeOH) or Aprotic (THF)0 °C to 60 °C70 - 95%
C2-Chloro

Moderate (N-activated, OMe-deactivated)Amines, AlkoxidesPolar Aprotic (DMF, NMP, DMSO)80 °C to 150 °C50 - 85%
C2-Chloro (Alternative) Buchwald-HartwigLow (if

fails)
Anilines, Weak AminesToluene, Dioxane (with Pd catalyst)90 °C to 110 °C60 - 90%

Note: If the nucleophile intended for the C2 position is exceptionally weak (e.g., an electron-deficient aniline), standard


 will fail. In such cases, researchers must pivot to a Palladium-catalyzed Buchwald-Hartwig cross-coupling.

References

  • Source: United States Patent Application Publication (Dow AgroSciences LLC)
  • Source: United States Patent (Relay Therapeutics, Inc.)

use of 2-Chloro-5-(chloromethyl)-3-methoxypyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-5-(chloromethyl)-3-methoxypyridine as a Key Building Block in the Synthesis of Multi-Substituted Pyridyl Sulfoximines

Executive Summary

In the continuous arms race against agricultural pests and vector-borne diseases, insect resistance to traditional neonicotinoids has necessitated the development of novel pharmacophores. 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) has emerged as a critical electrophilic building block in the synthesis of multi-substituted pyridyl sulfoximines—a next-generation class of insecticides developed to bypass target-site resistance at the insect nicotinic acetylcholine receptor (nAChR).

This application note provides an authoritative, in-depth guide to the synthetic utility of this compound. Rather than merely listing reaction conditions, this guide deconstructs the structural logic, the causality behind reagent selection, and the self-validating analytical checkpoints required to successfully construct complex sulfoximine architectures.

Structural Logic & Mechanistic Causality

The precise substitution pattern of 2-chloro-5-(chloromethyl)-3-methoxypyridine is highly engineered. Every functional group serves a distinct synthetic or biological purpose, as detailed in foundational patents by Dow AgroSciences ().

  • 5-Chloromethyl Group (The Synthetic Anchor): The benzylic-like chloromethyl moiety is highly activated toward nucleophilic attack. It allows for a rapid, high-yielding

    
     displacement by thiolates under mild conditions. This specific reactivity prevents unwanted nucleophilic aromatic substitution (
    
    
    
    ) at the 2-position.
  • 2-Chloro and 3-Methoxy Groups (The Biological Modulators): In the final sulfoximine, the multi-substituted pyridine ring acts as the primary pharmacophore. The electron-withdrawing 2-chloro group and the sterically distinct 3-methoxy group alter the basicity of the pyridine nitrogen. This electronic tuning allows the molecule to effectively bind to mutated nAChRs, overcoming resistance mechanisms that render older mono-substituted neonicotinoids ineffective.

Logic Core 2-Chloro-5-(chloromethyl)-3-methoxypyridine Sub1 5-Chloromethyl Group Core->Sub1 Sub2 2-Chloro Group Core->Sub2 Sub3 3-Methoxy Group Core->Sub3 Func1 Electrophilic Anchor (Enables SN2 Thioetherification) Sub1->Func1 Func2 Electron Withdrawing (Modulates nAChR Binding) Sub2->Func2 Func3 Steric/Electronic Tuning (Overcomes Resistance) Sub3->Func3

Structure-activity and synthetic logic of functional groups on the pyridine core.

Synthetic Workflow Overview

The transformation of the starting material into a bioactive sulfoximine follows a robust, three-stage synthetic pipeline: Thioetherification , Oxidative Imination , and Catalytic Oxidation .

Workflow A 2-Chloro-5-(chloromethyl) -3-methoxypyridine B Thioether Intermediate A->B NaSMe, EtOH 25°C, 12h C Sulfilimine Intermediate B->C H2NCN, PhI(OAc)2 DCM, 0°C to RT D Pyridyl Sulfoximine C->D NaIO4, RuCl3 DCM/H2O, RT

Synthetic workflow from 2-Chloro-5-(chloromethyl)-3-methoxypyridine to Pyridyl Sulfoximine.

Validated Experimental Protocols

The following methodologies are engineered for high fidelity, incorporating causality for reagent selection and built-in analytical checkpoints to ensure a self-validating workflow.

Protocol 1: Thioetherification ( Displacement)

Objective: Convert the electrophilic chloromethyl group to a methyl thioether.

  • Causality for Conditions: Ethanol is selected as the solvent because it readily dissolves both the organic starting material and stabilizes the sodium thiomethoxide (

    
    ) nucleophile. A slight excess of 
    
    
    
    (1.2 eq) is used to ensure complete consumption of the valuable pyridine electrophile without triggering unwanted side reactions.
  • Procedure:

    • To a suspension of sodium thiomethoxide (0.24 g, 3.5 mmol) in absolute ethanol (10 mL) at 25°C, add a solution of 2-chloro-5-(chloromethyl)-3-methoxypyridine (0.55 g, 2.9 mmol) dissolved in ethanol (4 mL) dropwise over 10 minutes.

    • Stir the solution continuously overnight (approx. 12 hours) at room temperature.

    • Concentrate the reaction mixture under vacuum to remove the ethanol.

    • Partition the crude residue between deionized

      
       (15 mL) and diethyl ether (
      
      
      
      , 15 mL). Separate the layers.
    • Extract the aqueous phase with additional

      
       (3 × 15 mL).
      
    • Combine the organic phases, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Self-Validation Checkpoint: The product, 2-chloro-3-methoxy-5-methylthiomethylpyridine, should appear as a yellow oil (Yield: ~0.42 g, 71%). Confirm identity via GC-MS: Exact mass calculated for

    
    
    
    
    
    is 203. Found: 203.
Protocol 2: Oxidative Imination

Objective: Form the sulfilimine intermediate by coupling cyanamide to the sulfide.

  • Causality for Conditions: Iodobenzene diacetate (

    
    ) is employed as a highly selective, mild oxidant. It activates the sulfur atom for nucleophilic attack by cyanamide without causing over-oxidation to a sulfoxide—a common failure point when using stronger oxidants like mCPBA. An excess of cyanamide (2.0 eq) drives the imination equilibrium forward.
    
  • Procedure:

    • Dissolve 2-chloro-3-methoxy-5-methylthiomethylpyridine (0.42 g, 2.1 mmol) and cyanamide (172 mg, 4.1 mmol) in anhydrous dichloromethane (DCM, 8 mL) and cool to 0°C in an ice bath.

    • Add iodobenzene diacetate (726 mg, 2.3 mmol) in a single portion.

    • Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude material via silica gel flash chromatography (typically eluting with an acetone/hexane gradient) to isolate the pure sulfilimine.

  • Self-Validation Checkpoint: Monitor the disappearance of the thioether starting material via TLC. LC-MS should confirm the addition of the cyanamide mass (

    
     relative to the starting sulfide).
    
Protocol 3: Catalytic Oxidation to Sulfoximine

Objective: Stereospecifically oxidize the sulfilimine to the target sulfoximine.

  • Causality for Conditions: The

    
     system is utilized for its precision. Ruthenium acts as a catalyst transferring oxygen from the stoichiometric terminal oxidant (
    
    
    
    ) to the sulfur. The biphasic
    
    
    solvent system is critical: it keeps the bulk of the reactive sulfilimine in the organic layer, moderating the reaction rate and preventing C-S bond cleavage, while the water-soluble
    
    
    continuously regenerates the active
    
    
    catalyst at the phase boundary.
  • Procedure:

    • Dissolve

      
       (0.25 g, 1.2 mmol) in 
      
      
      
      (3 mL) at 25°C.
    • Add DCM (3 mL) to create a biphasic system, followed by the addition of

      
       (0.0066 g, 0.029 mmol, ~2.5 mol%).
      
    • Add the sulfilimine intermediate (~1.0 mmol) dissolved in a minimal amount of DCM.

    • Vigorously stir the biphasic mixture at room temperature until oxidation is complete (typically 1-3 hours).

    • Separate the organic layer, extract the aqueous layer with DCM (2 × 5 mL), dry the combined organic layers over

      
      , and concentrate.
      
  • Self-Validation Checkpoint: The final multi-substituted pyridyl sulfoximine should be purified via chromatography. LC-MS will show an

    
     shift from the sulfilimine intermediate, confirming the successful installation of the oxygen atom.
    

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and analytical validation parameters for the three-step synthetic workflow.

StepReaction TypeKey ReagentsCatalyst / OxidantTarget IntermediateExpected YieldAnalytical MS (m/z)
1 Thioetherification (

)

, EtOH
None2-Chloro-3-methoxy-5-methylthiomethylpyridine70 - 75%203

2 Oxidative Imination

, DCM

Sulfilimine Intermediate65 - 89%

3 Catalytic Oxidation

,


Multi-Substituted Pyridyl Sulfoximine> 80%

References

  • Title: Multi-substituted pyridyl sulfoximines and their use as insecticides (US20100179197A1)
  • Title: MULTI-SUBSTITUTED PYRIDYL SULFOXIMINES AND THEIR USE AS INSECTICIDES (WO2008057129A1) Source: WIPO Patentscope URL: [Link]

Technical Application Note: Strategic Utilization of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for medicinal chemists and process scientists.[1] It prioritizes practical utility, mechanistic insight, and safety protocols over generic descriptions.

Part 1: Executive Summary & Chemical Profile

2-Chloro-5-(chloromethyl)-3-methoxypyridine is a specialized "linchpin" intermediate used in the synthesis of advanced agrochemicals (specifically sulfoximine insecticides) and heterocyclic pharmaceutical candidates (kinase inhibitors).[1]

Unlike its simpler analog (2-chloro-5-chloromethylpyridine), the presence of the C3-methoxy group significantly alters the electronic landscape of the molecule.[1] It acts as an electron-donating group (EDG) via resonance, potentially stabilizing the benzylic carbocation character at the C5 position while simultaneously increasing the solubility and metabolic stability of the final drug pharmacophore.[1]

The Reactivity Triad

This molecule offers three distinct vectors for chemical diversification, allowing it to serve as a core scaffold rather than just a pendant group.

PositionFunctional GroupReactivity ModeStrategic Utility
C5 Chloromethyl (-CH₂Cl) High Reactivity (Sɴ2) Primary attachment point.[1] Reacts rapidly with nucleophiles (amines, thiols, alkoxides) under mild conditions. Kinetically unstable.
C2 Chloro (-Cl) Moderate Reactivity (SɴAr / Pd-Cat) Secondary attachment point.[1] Resistant to mild nucleophiles; activated for Suzuki-Miyaura or Buchwald-Hartwig couplings after C5 functionalization.[1]
C3 Methoxy (-OMe) Electronic Modulator Non-reactive handle.[1] Provides conformational locking (atropisomerism) and H-bond acceptance in the final active site.[1]

Part 2: Synthesis Protocol (The "Transient Electrophile" Method)

Expert Insight: The chloromethyl derivative is a potent alkylating agent and is prone to hydrolysis and self-quaternization (intermolecular N-alkylation).[1] Consequently, it is rarely isolated for long-term storage.[1] The "Gold Standard" protocol involves generating it in situ or using it immediately after workup.

Precursor Preparation

The synthesis typically proceeds from (6-chloro-5-methoxypyridin-3-yl)methanol .[1]

  • Precursor Source: Reduction of methyl 6-chloro-5-methoxynicotinate using NaBH₄/CaCl₂ or LiAlH₄.[1]

Protocol: Chlorination via Thionyl Chloride

Scale: 10 mmol basis Safety: Perform in a fume hood. SOCl₂ releases HCl and SO₂ gas.

  • Setup: Charge a dry 100 mL round-bottom flask with (6-chloro-5-methoxypyridin-3-yl)methanol (1.73 g, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

  • Activation: Cool the solution to 0°C under an N₂ atmosphere.

  • Addition: Add Thionyl Chloride (SOCl₂) (1.1 eq, 0.8 mL) dropwise over 10 minutes.

    • Note: The addition of a catalytic amount of DMF (1-2 drops) can accelerate the reaction by forming the Vilsmeier-Haack intermediate, but is often unnecessary for benzylic-type alcohols.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (silica; 30% EtOAc/Hexane). The alcohol spot (lower R_f) should disappear.

  • Quench (Critical):

    • Option A (Isolation): Cool to 0°C. Slowly add saturated aqueous NaHCO₃ until pH ~8. Separate layers. Dry organic layer over MgSO₄. Concentrate at <30°C to avoid polymerization. Use the resulting yellow oil immediately.

    • Option B (Telescoping - Recommended): Evaporate volatiles (DCM/excess SOCl₂) under reduced pressure/N₂ stream. Redissolve the crude residue in the next reaction solvent (e.g., THF or DMF) and proceed directly to the alkylation step.

Part 3: Application Case Studies

Case Study A: Synthesis of Sulfoximine Insecticides

In the development of next-generation neonicotinoid replacements (e.g., analogs of Sulfoxaflor), this intermediate is used to introduce the pyridine headgroup onto a sulfur center.[1]

  • Reaction: Alkylation of Sodium Thiomethoxide.

  • Procedure: The crude 2-chloro-5-(chloromethyl)-3-methoxypyridine is dissolved in Ethanol.[1] Sodium thiomethoxide (NaSMe) is added at 0°C.

  • Outcome: Quantitative conversion to the thioether, which is subsequently oxidized to the sulfoximine.

  • Mechanism: Classical Sɴ2 substitution. The 3-methoxy group does not interfere sterically but enhances the nucleophilicity of the pyridine nitrogen, making the product slightly more basic than non-methoxy analogs.[1]

Case Study B: Kinase Inhibitor Scaffold Design

In medicinal chemistry, the 2-chloro-3-methoxypyridine motif is a "privileged scaffold" for kinase inhibition (e.g., PI3K, EGFR).[1]

  • Workflow:

    • C5-Ligation: The chloromethyl group is reacted with a piperazine or morpholine pharmacophore (Sɴ2).

    • C2-Coupling: The 2-chloro position is then subjected to Suzuki coupling with an aryl boronic acid to extend the molecule into the kinase hydrophobic pocket.[1]

  • Role of Methoxy: The C3-methoxy group often forces the pyridine ring to twist relative to the C2-substituent (atropisomerism), creating a specific 3D shape that fits selective kinase pockets better than the planar H-analog.[1]

Part 4: Visualizing the Workflow

G cluster_0 Reactivity Logic Start Methyl 6-chloro- 5-methoxynicotinate Alcohol (6-Chloro-5-methoxypyridin- 3-yl)methanol Start->Alcohol Reduction (NaBH4/CaCl2) Target 2-Chloro-5-(chloromethyl)- 3-methoxypyridine (Transient Electrophile) Alcohol->Target Chlorination (SOCl2, DCM, 0°C) Prod_S Thioether/Sulfoximine (Agrochem) Target->Prod_S S_N2 (NaSMe) Path A Prod_N Amino-Pyridine (Kinase Inhibitor) Target->Prod_N S_N2 (Amines) Path B Prod_C Biaryl System (Suzuki Coupling) Prod_N->Prod_C Pd-Cat Coupling at C2-Cl

Caption: Synthetic workflow transforming the ester precursor into the transient chloromethyl electrophile, followed by divergent application paths.

Part 5: Safety & Handling (The "Vesicant" Warning)

Hazard Classification:

  • Skin/Eye: Category 1B Corrosive.[2] Vesicant.

  • Inhalation: Lachrymator.[3][4] Potent respiratory irritant.[3][4]

Specific Handling Protocols:

  • Vesicant Action: Chloromethyl pyridines are alkylating agents similar to nitrogen mustards. They can cause delayed blistering. Double gloving (Nitrile + Laminate) is mandatory.

  • Neutralization: Spills should be treated immediately with a dilute solution of ammonia or 5% aqueous NaOH to quench the alkylating potential (converting it to the benign alcohol).

  • Storage: If isolation is absolutely necessary, store as the Hydrochloride Salt (if possible) or in a frozen benzene/toluene matrix at -20°C. The free base degrades at room temperature.

Part 6: References

  • Patent: Multi-substituted pyridyl sulfoximines and their use as insecticides. US Patent 2010/0179197 A1. (Describes the synthesis of 2-chloro-5-chloromethyl-3-methoxypyridine from the alcohol).

  • Synthesis: Process for the preparation of 2-chloro-5-chloromethylpyridine. (General protocol for chloromethylation of pyridines).

  • Safety Data: 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. (Hazard profile for the structural analog). [1]

  • Precursor Synthesis: Synthesis of 6-chloro-3-pyridinemethanol. (Methodology for the alcohol precursor).

Sources

Application Note: Derivatization of 2-Chloro-5-(chloromethyl)-3-methoxypyridine for the Synthesis of Multi-Substituted Pyridyl Sulfoximines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical/Drug Development Professionals Compound Focus: 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0)

Introduction & Scientific Context

The compound 2-Chloro-5-(chloromethyl)-3-methoxypyridine is a highly versatile, bifunctional heterocyclic scaffold. It serves as a critical intermediate in the discovery and development of next-generation multi-substituted pyridyl sulfoximines, a class of molecules renowned for their potent insecticidal activity (e.g., sulfoxaflor analogs) and unique physicochemical properties in medicinal chemistry[1].

The structural anatomy of this pyridine derivative dictates its synthetic utility:

  • 5-Chloromethyl Group: An highly electrophilic

    
     carbon primed for rapid, selective nucleophilic substitution (
    
    
    
    ).
  • 2-Chloro Group: An

    
     hybridized halide that remains inert during mild aliphatic derivatization, preserving a handle for late-stage cross-coupling or 
    
    
    
    reactions.
  • 3-Methoxy Group: An electron-donating moiety that modulates the electronic density of the pyridine ring, influencing the basicity of the nitrogen and stabilizing downstream high-valent sulfur intermediates.

This application note details the robust, three-step derivatization of this scaffold into a biologically active pyridyl sulfoximine.

Mechanistic Rationale & Causality

As a self-validating synthetic system, each step in this workflow is designed with specific mechanistic causality to prevent side reactions (such as premature oxidation or pyridine N-oxidation).

  • Thioetherification (

    
    ):  Sodium thiomethoxide (NaSMe) is utilized as a soft nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the soft thiolate selectively attacks the soft electrophilic carbon of the chloromethyl group, leaving the harder 2-chloro position completely intact[1].
    
  • Electrophilic Imination: The conversion of the thioether to a sulfilimine requires the formation of a sulfur-nitrogen double bond. Iodobenzenediacetate (

    
    ) is selected as a mild, hypervalent iodine oxidant. It activates the sulfur atom by forming an electrophilic sulfonium intermediate, which is rapidly trapped by cyanamide (
    
    
    
    ) without over-oxidizing the sulfur to a sulfoxide[1].
  • Ruthenium-Catalyzed Oxidation: The terminal oxidation of the sulfilimine to the sulfoximine employs a catalytic

    
     / 
    
    
    
    system[2]. Sodium periodate generates the active
    
    
    species in the aqueous phase, which migrates to the organic phase to selectively oxidize the
    
    
    bond to
    
    
    . The reduced ruthenium returns to the aqueous phase for re-oxidation, creating a closed catalytic loop that prevents the degradation of the electron-rich pyridine ring[2].

Pathway Visualization

G A 2-Chloro-5-(chloromethyl) -3-methoxypyridine B 2-Chloro-3-methoxy-5- (methylthiomethyl)pyridine A->B NaSMe, EtOH Thioetherification C Sulfilimine Intermediate B->C H2NCN, PhI(OAc)2 Imination D Pyridyl Sulfoximine (Target Compound) C->D NaIO4, RuCl3 Oxidation

Figure 1: Three-step derivatization workflow of 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

Experimental Protocols

Protocol 1: Thioetherification (Synthesis of the Thioether)

Objective: Selective


 displacement of the aliphatic chloride.

Reagents:

  • 2-Chloro-5-(chloromethyl)-3-methoxypyridine (2.9 mmol)

  • Sodium thiomethoxide (NaSMe) (3.5 mmol, 1.2 eq)

  • Absolute Ethanol (14 mL)

Step-by-Step Methodology:

  • Suspend NaSMe (0.24 g) in 10 mL of absolute ethanol in a round-bottom flask at 25 °C under a nitrogen atmosphere.

  • Dissolve the starting pyridine derivative (0.55 g) in 4 mL of ethanol and add it dropwise to the suspension over 10 minutes.

  • Stir the reaction mixture overnight (12–16 hours) at room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the crude residue between

    
     (20 mL) and Diethyl Ether (
    
    
    
    , 20 mL). Separate the layers and extract the aqueous phase with
    
    
    (3 × 15 mL).
  • Dry the combined organic phases over anhydrous

    
    , filter, and concentrate to yield the thioether as a yellow oil[1].
    

Validation & Analytical Check (IPC):

  • GC-MS: Confirm the complete disappearance of the starting material (

    
     191) and the emergence of the product peak (
    
    
    
    203)[1].
  • Causality Check: If

    
     191 persists, the NaSMe may have degraded via atmospheric moisture; ensure fresh reagents are used.
    
Protocol 2: Electrophilic Imination (Synthesis of the Sulfilimine)

Objective: Installation of the cyano-imine group onto the sulfur atom.

Reagents:

  • Thioether intermediate (2.1 mmol)

  • Cyanamide (

    
    ) (4.1 mmol, ~2.0 eq)
    
  • Iodobenzenediacetate (

    
    ) (2.3 mmol, 1.1 eq)
    
  • Dichloromethane (DCM) (8 mL)

Step-by-Step Methodology:

  • Dissolve the thioether (0.42 g) and cyanamide (172 mg) in 8 mL of DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add iodobenzenediacetate (726 mg) in a single portion under vigorous stirring[1].

  • Maintain the temperature at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 1–2 hours.

  • Quench the reaction with 10 mL of saturated aqueous sodium bisulfite to destroy unreacted oxidant.

  • Extract with DCM (2 × 15 mL), dry over

    
    , and concentrate. Triturate the crude residue with cold DCM/hexane to precipitate the pure sulfilimine.
    

Validation & Analytical Check (IPC):

  • TLC: The sulfilimine is highly polar compared to the thioether. Expect a significant drop in

    
     (e.g., using 50% EtOAc/Hexane).
    
  • LC-MS: Target mass

    
     = 244.0.
    
Protocol 3: Ruthenium-Catalyzed Oxidation (Synthesis of the Sulfoximine)

Objective: Terminal oxidation of the sulfilimine to the stable sulfoximine.

Reagents:

  • Sulfilimine intermediate (1.0 mmol)

  • Sodium periodate (

    
    ) (1.5 mmol, 1.5 eq)
    
  • Ruthenium(III) chloride hydrate (

    
    ) (0.025 mmol, 2.5 mol%)
    
  • Biphasic solvent:

    
     (3 mL) / DCM (3 mL)
    

Step-by-Step Methodology:

  • Dissolve

    
     (320 mg) in 3 mL of distilled water at 25 °C.
    
  • Add 3 mL of DCM to create a biphasic system, followed by the addition of

    
     (5.2 mg). The aqueous layer will turn bright yellow/green, indicating the formation of 
    
    
    
    [2].
  • Add the sulfilimine intermediate (243 mg) in one portion.

  • Stir vigorously at room temperature for 2–4 hours.

  • Once complete, separate the organic phase. Extract the aqueous phase with DCM (2 × 5 mL).

  • Filter the combined organic layers through a short pad of Celite or silica to remove ruthenium residues, then concentrate to yield the final pyridyl sulfoximine[2].

Validation & Analytical Check (IPC):

  • Visual Cue: The reaction mixture must remain yellow/orange. If it turns black (

    
     precipitation), the catalytic cycle has stalled, usually due to insufficient 
    
    
    
    .
  • IR Spectroscopy: Confirm the presence of strong absorption bands at ~1220

    
     (
    
    
    
    ) and ~1140
    
    
    (
    
    
    ).

Quantitative Data Summary

The following table summarizes the expected analytical parameters and yields for the self-validating workflow.

Compound / IntermediateMolecular FormulaExact Mass (Calcd)GC-MS / LC-MS FoundTypical Yield
Starting Material 2-Chloro-5-(chloromethyl)-3-methoxypyridine

191.00

191

N/A
Thioether 2-Chloro-3-methoxy-5-(methylthiomethyl)pyridine

203.02

203

71% – 85%
Sulfilimine Intermediate N-Cyano Sulfilimine

243.02

244

60% – 66%
Target Sulfoximine Multi-substituted Pyridyl Sulfoximine

259.02

260

> 80%

References

1.[1] Title: US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides Source: Google Patents (Dow AgroSciences LLC) URL:

2.[2] Title: Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines Source: Organic Letters (American Chemical Society) URL: [Link]

Sources

2-Chloro-5-(chloromethyl)-3-methoxypyridine as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-5-(chloromethyl)-3-methoxypyridine as a Core Scaffold for Next-Generation Sulfoximine Heterocycles

Introduction & Scientific Rationale

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of underrepresented functional groups is a primary driver for overcoming resistance and improving pharmacokinetic profiles. 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) has emerged as a highly versatile bifunctional building block.

The structural logic behind utilizing this specific pyridine derivative lies in its orthogonal reactivity:

  • The Chloromethyl Handle: Positioned at the 5-position, this benzylic-like primary alkyl chloride is highly susceptible to nucleophilic substitution (SN2). It serves as an ideal anchor for soft nucleophiles, particularly thiolates, enabling the rapid installation of thioether linkages[1].

  • The Functionalized Pyridine Core: Pyridine is a privileged scaffold. The 3-methoxy group acts as an electron-donating moiety that tunes the basicity and lipophilicity of the ring, while the 2-chloro substituent provides a robust handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr)[2].

This building block is particularly critical in the synthesis of multi-substituted pyridyl sulfoximines . Sulfoximines are increasingly recognized as superior bioisosteres for sulfones and sulfonamides, offering enhanced aqueous solubility, metabolic stability, and a unique 3D hydrogen-bonding vector[3]. In agrochemistry, functionalized pyridyl sulfoximines (structurally related to sulfoxaflor) demonstrate exceptional efficacy against sap-feeding pests by acting as allosteric activators of the nicotinic acetylcholine receptor (nAChR)[4].

Synthetic Strategy & Mechanistic Pathway

The transformation of 2-chloro-5-(chloromethyl)-3-methoxypyridine into a bioactive sulfoximine pharmacophore follows a highly efficient, three-stage sequence: S-alkylation, imination, and selective oxidation.

G A 2-Chloro-5-(chloromethyl) -3-methoxypyridine B Sulfide Intermediate (S-Alkylation) A->B NaSMe, EtOH (SN2 Displacement) C Sulfilimine (Imination) B->C H2NCN, PhI(OAc)2 (Oxidative Imination) D Pyridyl Sulfoximine (Oxidation) C->D RuCl3, NaIO4 (Selective Oxidation)

Caption: Three-stage synthetic workflow from the chloromethylpyridine building block to the sulfoximine.

Experimental Protocols

The following protocols outline the step-by-step methodology for constructing the sulfoximine moiety, engineered as a self-validating system to ensure high fidelity at each intermediate stage[1][5].

Protocol A: S-Alkylation (Thioether Formation)

Objective: Displace the primary chloride with a methylthio group to establish the sulfur anchor. Causality: Sodium thiomethoxide is utilized as a potent, soft nucleophile. Ethanol is selected as the solvent because its protic nature stabilizes the SN2 transition state while fully solubilizing the thiomethoxide salt.

  • Preparation: Suspend sodium thiomethoxide (1.2 equivalents, e.g., 3.5 mmol) in anhydrous ethanol (10 mL) at 25 °C under an inert nitrogen atmosphere.

  • Addition: Dropwise, add a solution of 2-chloro-5-(chloromethyl)-3-methoxypyridine (1.0 equivalent, 2.9 mmol) dissolved in ethanol (4 mL).

  • Reaction: Stir the mixture continuously overnight at room temperature.

  • Workup & Isolation: Concentrate the reaction mixture under vacuum to remove ethanol. Partition the crude residue between deionized H2O and diethyl ether (Et2O). Rationale: This liquid-liquid extraction isolates the highly lipophilic sulfide into the organic layer, leaving unreacted salts and polar byproducts in the aqueous phase.

  • Validation: Extract the aqueous phase twice more with Et2O. Combine organic layers, dry over anhydrous MgSO4, and concentrate.

  • Self-Validation Check: Analyze via GC-MS. The complete disappearance of the starting material (m/z 191) and the emergence of the product peak (m/z 203) confirms successful conversion to 2-chloro-3-methoxy-5-methylthiomethylpyridine.

Protocol B: Oxidative Imination

Objective: Convert the sulfide to an N-cyano sulfilimine. Causality: Iodobenzene diacetate (PhI(OAc)2) acts as a mild, two-electron oxidant that activates the sulfur atom, making it highly electrophilic. This facilitates the nucleophilic attack by cyanamide (H2NCN) to form the S=N bond without prematurely over-oxidizing the sulfur to a sulfoxide.

  • Preparation: Dissolve the sulfide intermediate (1.0 equivalent) and cyanamide (2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C.

  • Activation: Add PhI(OAc)2 (1.1 equivalents) in a single portion.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (EtOAc/Hexane) until the sulfide is fully consumed.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting crude residue with cold DCM to precipitate the pure sulfilimine intermediate.

Protocol C: Selective Oxidation to Sulfoximine

Objective: Oxidize the sulfilimine to the final sulfoximine pharmacophore. Causality: A catalytic ruthenium (RuCl3) and sodium periodate (NaIO4) system is employed. This specific reagent combination is highly chemoselective; it generates a highly electrophilic Ru-oxo species that oxidizes the sulfur atom to the hexavalent state without causing unwanted N-oxidation of the sensitive pyridine ring.

  • Preparation: Dissolve NaIO4 (1.5 equivalents) in H2O. Add an equal volume of DCM to create a biphasic system, followed by RuCl3·H2O (3 mol% catalyst loading) at 25 °C.

  • Addition: Slowly add the sulfilimine intermediate to the vigorously stirring biphasic mixture.

  • Reaction & Workup: Stir for 1-2 hours. Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over MgSO4, and purify via silica gel chromatography to yield the final multi-substituted pyridyl sulfoximine.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties and typical yields for the intermediates generated in this workflow, providing a benchmark for protocol validation[1][5].

Compound StageFunctional RoleMolecular FormulaExact Mass (GC-MS)Typical Yield
2-Chloro-5-(chloromethyl)-3-methoxypyridine Core Building BlockC7H7Cl2NO191 [M]+N/A (Starting Material)
2-Chloro-3-methoxy-5-methylthiomethylpyridine Sulfide IntermediateC8H10ClNOS203 [M]+71% (over 2 steps)
N-Cyano Sulfilimine Derivative Imination IntermediateC9H10ClN3OS~243[M]+65 - 70%
N-Cyano Sulfoximine Derivative Final PharmacophoreC9H10ClN3O2S~259 [M]+> 80%

Downstream Applications & Mechanism of Action

Once the sulfoximine moiety is successfully installed onto the pyridine core, the resulting compounds exhibit profound biological activity. In the context of agrochemical development, these molecules represent a novel class of insecticides that overcome existing resistance mechanisms (such as those affecting older neonicotinoids).

G A Multi-Substituted Pyridyl Sulfoximine B Binding to nAChR (Allosteric Site) A->B High Affinity Binding C Receptor Activation & Nerve Depolarization B->C Conformational Change D Target Pest Paralysis (Sap-feeding insects) C->D Uncontrollable Tremors

Caption: Mechanism of action for multi-substituted pyridyl sulfoximines targeting the insect nAChR.

Conclusion

2-Chloro-5-(chloromethyl)-3-methoxypyridine is an indispensable building block for researchers aiming to explore the chemical space of sulfur(VI) pharmacophores. Its orthogonal reactivity allows for the precise, step-wise construction of complex sulfoximines. By utilizing self-validating protocols and chemoselective reagents, scientists can leverage this scaffold to discover next-generation therapeutics and crop protection agents with superior efficacy and safety profiles.

References

1.[1] US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides. Google Patents. Available at: 2.[5] MULTI-SUBSTITUTED PYRIDYL SULFOXIMINES AND THEIR USE AS INSECTICIDES - Patent 2079697. EPO. Available at: 3.[2] Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PMC. Available at: 4.[4] Discovery and Characterization of Sulfoxaflor, a Novel Insecticide Targeting Sap-Feeding Pests. ResearchGate. Available at: 5.[3] Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-5-(chloromethyl)-3-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-CL-505 Subject: Yield Improvement & Troubleshooting Guide[1]

Executive Summary

You are likely synthesizing 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 1206978-29-3 or related analogs) as a critical intermediate for neonicotinoid pesticides (like acetamiprid analogs) or kinase inhibitor drug candidates.[1]

High-yield synthesis of this molecule is notoriously difficult due to two competing factors:

  • The "Pink Water" Phenomenon: The chloromethyl group at the C5 position behaves like a benzyl chloride.[2][3] It is highly susceptible to hydrolysis during aqueous workup, reverting to the alcohol.[2][3]

  • Regioselectivity (Radical Route): If synthesizing via radical chlorination of the methyl precursor, separating the mono-chloro product from the di-chloro impurity is inefficient.

This guide prioritizes the Nucleophilic Substitution Route (Alcohol


 Chloride) as it offers the highest purity profile, but includes troubleshooting for the Radical Route  for users restricted to that pathway.[2][3]

Module 1: The Nucleophilic Substitution Route (Recommended)

Precursor: (6-chloro-5-methoxypyridin-3-yl)methanol Reagent: Thionyl Chloride (


)[1]
Core Protocol: The "Anhydrous Workup" Strategy

Most yield loss occurs after the reaction, not during it.[2][3] The standard aqueous wash (bicarb/brine) often hydrolyzes 15-20% of your product back to the starting alcohol.

Optimized Protocol Steps
  • Solvent: Suspend precursor in Dichloromethane (DCM) or Toluene . Toluene is preferred for scale-up as it allows azeotropic removal of residual

    
    .[1][3]
    
  • Addition: Add

    
     (1.5 eq) dropwise at 0–5°C. The methoxy group is an Electron Donating Group (EDG), making the ring electron-rich; exotherms can be sharper than with simple chloropyridines.[2][3]
    
  • Catalysis: Add DMF (0.1 eq) . This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction and preventing the need for excessive heating.

  • The Critical Step (Workup):

    • Do NOT quench with water immediately.[1][2][3]

    • Evaporation: Remove solvent and excess

      
       under reduced pressure.[1][2][3]
      
    • Chaser: Add fresh Toluene and evaporate again (azeotropic drying) to remove trapped HCl/SO2.[2][3]

    • Neutralization: Redissolve in DCM. Add solid anhydrous

      
        directly to the organic phase.[2][3] Stir for 30 mins. Filter off the solids.[2][3][4]
      
    • Result: A clean solution of the free base without exposure to aqueous hydrolysis.[2][3]

Troubleshooting Table: Alcohol-to-Chloride Conversion
SymptomProbable CauseCorrective Action
Product contains ~20% Starting Material (Alcohol) Hydrolysis during workup.[1][3]Switch to Anhydrous Workup. Avoid aqueous bicarbonate washes.[1][2][3] If washing is mandatory, use ice-cold sat.[1][3]

and separate phases in <2 mins.[2][3]
Dark/Black Reaction Mixture Thermal decomposition of the methoxy group.[2][3]The methoxy ether can cleave under harsh acidic heat.[2][3] Keep temp <60°C. Use DMF catalyst to lower the activation energy so reflux isn't needed.[2][3]
Sticky Solid / Gums Hydrochloride salt formation.[1][2][3][5]The product is likely protonated on the pyridine nitrogen.[2][3] Treat with Solid

in DCM to liberate the free base (oil/low-melting solid).[1]
Low Conversion (Stalled Reaction) Inactive

.

degrades over time.[1][2][3] Distill your thionyl chloride or add 0.1 eq DMF to activate it.[1][2][3]

Module 2: The Radical Chlorination Route (Alternative)

Precursor: 2-Chloro-3-methoxy-5-methylpyridine Reagent:


 gas or NCS (N-chlorosuccinimide)[1]
The "Stoichiometry Trap"

In radical chlorination, the reaction rate of the product (chloromethyl) is often similar to the starting material (methyl), leading to over-chlorination (dichloromethyl).[2]

Visualizing the Selectivity Problem:

RadicalSelectivity cluster_advice Optimization Logic Start Methyl Precursor Target Target: Chloromethyl (Yield Peaks at 70% Conv) Start->Target k1 (Fast) Impurity Impurity: Dichloromethyl (Cannot be separated easily) Target->Impurity k2 (Fast) Advice Stop reaction at 70-80% Conversion. Recycle Starting Material.

Caption: Kinetic competition in radical chlorination. Pushing for 100% conversion guarantees over-chlorinated impurities.[1][2][3]

Optimization Guidelines
  • Solvent Switch: Replace

    
     (banned/toxic) with Chlorobenzene  or Acetonitrile .[1][2][3] Chlorobenzene often improves selectivity for mono-chlorination due to the "cage effect."[1][3]
    
  • Initiator: Use AIBN (Azobisisobutyronitrile) dissolved in the solvent.[2][3] Add it in portions (every 2 hours) rather than all at once to maintain a steady radical flux.

  • The "75% Rule": Monitor by GC/HPLC. Stop the reaction when 15-25% starting material remains .[1][3]

    • Why? Pushing from 80% to 100% conversion usually generates 10-15% dichloromethyl impurity, which is nearly impossible to separate by crystallization.[1][3]

    • Fix: It is cheaper to recover unreacted starting material via distillation than to discard over-chlorinated batches.[2][3]

Module 3: Stability & Purification

The "Silica Gel Death"

2-Chloro-5-(chloromethyl)-3-methoxypyridine is acid-sensitive.[1] Standard silica gel is slightly acidic (


).[1][3]
  • Symptom: Your crude NMR looks pure, but after the column, you have alcohol and other decomposition products.[2][3]

  • Solution: Neutralize your Silica. [1][2][3]

    • Slurry the silica in Hexane/EtOAc containing 1% Triethylamine (

      
      ) .[2][3]
      
    • Run the column with 0.5%

      
       in the eluent.[2][3]
      
Storage Protocols
  • State: The free base is often a low-melting solid or oil.[1][3] The Hydrochloride Salt is much more stable.[2][3]

  • Recommendation: If not using immediately, store as the HCl salt.

    • To generate: Dissolve free base in dry ether, bubble dry HCl gas.[2][3] Filter the white precipitate.[2][3]

    • To use: Freebase with aqueous bicarbonate immediately before the next step.[2][3]

FAQ: Rapid Troubleshooting

Q: Can I use POCl3 instead of SOCl2? A: Yes, but it is messier.


 creates phosphoric acid byproducts that are harder to remove without aqueous washes (which kill your yield).[2][3] 

is superior because the byproducts (

,

) are gases.[2][3]

Q: My product turned pink/red overnight. Is it ruined? A: Not necessarily. Pyridines with benzyl-chloride-type motifs often auto-oxidize to form trace N-oxide or radical species that are brightly colored (Pink/Red).[1] Check the NMR. If the


 peak (~4.5-4.7 ppm) is intact, the purity is likely still >95%.

Q: The methoxy signal disappeared in NMR! A: You likely used


, 

, or excessive

at some point.[2][3] Or, you heated the reaction >80°C in strong acid, causing ether cleavage to the pyridone (2-chloro-3-hydroxy...).[1] Keep reaction temps <60°C.

References

  • Process for the preparation of 2-chloro-5-chloromethylpyridine. (US Patent 5,116,993).[1] Describes the fundamental chlorination of alkoxy-pyridine derivatives using thionyl chloride and phosphorus chlorides.Link[1][2]

  • Synthetic method of 2-chloro-5-chloromethyl pyridine. (CN Patent 104610136A).[1][3][6] Details the radical chlorination route and buffer solutions to control pH and improve selectivity.Link[1][2]

  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. (PrepChem). Provides a bench-scale protocol for the SOCl2 conversion of the hydroxymethyl analog, applicable to the methoxy-variant.Link

  • Thionyl Chloride Activation. (Wikipedia/General Chemistry).[1][2][3] Mechanistic grounding for the Vilsmeier-Haack type activation using DMF/SOCl2.Link[1][2]

Sources

Technical Support Center: Synthesis & Stability of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

[1][2]

Executive Summary

This guide addresses the synthesis, isolation, and stability of 2-Chloro-5-(chloromethyl)-3-methoxypyridine .[1][2] While the chlorination of the alcohol precursor is chemically straightforward, the product exhibits a high propensity for intermolecular self-quaternization (polymerization).[2] This side reaction is the primary cause of yield loss, "gummy" solids, and purity degradation.[2]

This document replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework .

Part 1: The Core Reaction (Alcohol to Chloride)

Primary Route: Chlorination of (6-chloro-5-methoxypyridin-3-yl)methanol using Thionyl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

23
Troubleshooting the Reaction Step

Q1: The reaction mixture turned into a thick slurry or sticky gum during reflux. Is this normal?

  • Diagnosis: This depends on your solvent choice.[1][4]

    • Scenario A (Non-polar solvent, e.g., Toluene/Heptane): Normal. The product is a weak base.[2] The HCl generated during the reaction protonates the pyridine nitrogen, forming the hydrochloride salt.[2] This salt is often insoluble in non-polar solvents and precipitates.[1]

    • Scenario B (Polar solvent, e.g., DCM/CHCl3): Warning. If you are in DCM and see a sticky gum, you may be witnessing polymerization .[2] While the HCl salt is somewhat soluble in DCM, high concentrations + heat can drive the free base (in equilibrium) to attack the chloromethyl group of a neighboring molecule.[2]

  • Corrective Action:

    • Immediate: Cool the reaction to 0°C.

    • Verification: Take a small aliquot.[1][3] If the solid dissolves in water but not in ether, it is likely the HCl salt (Good). If it is insoluble in almost everything organic and forms a viscous resin, it is the quaternary ammonium polymer (Bad).[2]

Q2: My conversion is incomplete (TLC shows starting alcohol), but adding more


 doesn't help.
  • Root Cause: The HCl byproduct protonates the pyridine ring, rendering it electron-deficient.[2] This deactivates the ring, but more importantly, the alcohol oxygen can form a chlorosulfite intermediate that is slow to collapse to the chloride in highly acidic media without a catalyst.[2]

  • Solution: Add a catalytic amount of DMF (Dimethylformamide) .[5]

    • Mechanism:[2][4][6][7][8][9] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      alone.[2] It facilitates the
      
      
      displacement of the hydroxyl group.[2]

Part 2: The "Danger Zone" – Workup & Isolation

CRITICAL WARNING: The free base of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is thermodynamically unstable in concentrated form.[1][2]

The Self-Quaternization Trap

Q3: I neutralized the reaction with NaHCO3, extracted into DCM, and rotovapped. The oil solidified into an insoluble brick overnight. Why?

  • The Mechanism: You created the "Doom Loop" (See Diagram 1).

    • Neutralization: Converts the stable HCl salt into the Free Base .

    • Concentration: Removing the solvent brings the reactive Chloromethyl group (

      
      ) into close proximity with the nucleophilic Pyridine Nitrogen of a neighbor.[2]
      
    • Reaction: An intermolecular

      
       reaction occurs, forming a quaternary ammonium dimer.[2] This dimer is even more electrophilic, leading to rapid oligomerization.[2]
      
  • Protocol Fix (The "Salt Strategy"):

    • Do NOT isolate the free base unless absolutely necessary for the next step.[2]

    • Preferred Method: Evaporate the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      /Solvent carefully to leave the Hydrochloride Salt .[2] This salt is stable for months if kept dry.
      
    • If Free Base is Required: Keep it in solution (e.g., dilute in THF or Toluene) and use it immediately in the subsequent step (telescoped synthesis). Never store the neat free base.

Q4: I see a new spot on TLC that stays at the baseline. Is it the product?

  • Analysis: No. The target chloromethyl compound is less polar than the alcohol.[2]

    • Baseline Spot: This is likely the Hydrolysis product (reverted to alcohol) or the Quaternary Ammonium Dimer .

  • Test:

    • Add a drop of

      
       to the NMR tube.
      
    • Polymer/Dimer: Broad peaks, often shifted downfield.[2]

    • Alcohol: Sharp peaks, distinct ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       shift (~4.6 ppm).[2]
      

Part 3: Visualizing the Chemistry

Diagram 1: Reaction Pathways & The "Doom Loop"

Caption: This flowchart illustrates the competition between the desired synthesis path and the irreversible self-alkylation side reaction.

Gcluster_0Stable Zonecluster_1Danger ZoneAlcoholStarting Alcohol(R-CH2-OH)IntermedChlorosulfiteIntermediateAlcohol->IntermedActivationSOCl2SOCl2 / DMFSOCl2->IntermedHCl_SaltTarget Product (HCl Salt)Stable SolidIntermed->HCl_SaltHeat (-SO2)Free_BaseTarget Product (Free Base)Reactive Liquid/OilHCl_Salt->Free_BaseNeutralization (NaHCO3)Free_Base->HCl_SaltAdd HCl/DioxaneDimerQuaternary Ammonium Salt(Self-Alkylation Dimer)Free_Base->DimerConcentration/Heat(Intermolecular SN2)PolymerInsoluble Polymer(Gummy Solid)Dimer->PolymerPropagation

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for handling reaction mixtures to maximize yield and avoid degradation.

DecisionTreeStartReaction Complete?CheckTLCCheck TLC(Product less polar than SM?)Start->CheckTLCAddDMFAdd cat. DMFReflux 1hCheckTLC->AddDMFSM RemainsNextStepIs next stepbase-sensitive?CheckTLC->NextStepConversion >95%YesYesNoNoIsolateBaseIsolate Free BaseKEEP COLD (<0°C)Use within 1 hourNextStep->IsolateBaseYesIsolateSaltEvaporate SOCl2Isolate as HCl Salt(Stable Storage)NextStep->IsolateSaltNoSensitiveYesYes (e.g., Grignard)SensitiveNoNo (e.g., Amine alkylation)

[1][2]

Part 4: Data & Specifications

Stability Profile
StateStorage ConditionStability DurationRisk Factor
HCl Salt (Solid) Desiccator, RT> 6 MonthsLow (Hygroscopic)
Free Base (Neat Oil) -20°C (Freezer)< 24 HoursCritical (Polymerization)
Free Base (Solution) Toluene/DCM, 4°C1-2 WeeksModerate (Slow dimerization)
Free Base (Neat) Room Temp< 1 HourHigh (Exothermic decomposition)
Key Analytical Shifts (1H NMR in CDCl3)

Use these to validate your isolation state.

  • Starting Alcohol:

    
     4.65 ppm (s, 2H, 
    
    
    )[2]
  • Product (Chloride):

    
     4.58 ppm (s, 2H, 
    
    
    ) – Note the upfield shift is minimal, check coupling or MS.[2]
  • Polymer/Dimer: Broad multiplets appearing at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     5.0 - 6.0 ppm (indicative of 
    
    
    environment).[2]

Part 5: References

  • Preparation of 2-chloro-5-chloromethylpyridine. (General procedure for chloromethyl pyridines via SOCl2). PrepChem. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethylpyridine. (Patent describing the chlorination of hydroxymethyl pyridine derivatives and stability concerns). Google Patents (US5116993A).[1] Available at:

  • Synthesis method of 2-chloro-5-chloromethylpyridine. (Detailed industrial synthesis and impurity management). Google Patents (CN104610136A).[1] Available at:

  • Quantitative Quaternization of Poly(4-Vinyl Pyridine). (Mechanistic insight into the kinetics of pyridine nitrogen attacking chloromethyl groups). Journal of Macromolecular Science. Available at: [Link]

Technical Support Center: Stability & Handling of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

[1][2]

Compound: 2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS: 915107-55-0 Formula: C



Molecular Weight:Physical State:12

Part 1: Executive Stability Summary[1]

Critical Alert: This compound is a benzylic-type halide on a pyridine ring.[1][2] It combines the high reactivity of an alkylating agent with the sensitivity of an electron-rich heterocycle.[2] It is moisture-sensitive , thermally labile , and a potent lachrymator/vesicant .[2]

Core Stability Profile
ConditionStability StatusMechanism of Failure
Solid State (Room Temp) Unstable Slow dimerization to quaternary ammonium salts.[1][2]
Solid State (2-8°C) Stable Kinetic inhibition of dimerization.[1][2]
Moisture / Air High Risk Rapid hydrolysis to the alcohol (HCl byproduct catalyzes further degradation).
Protic Solvents (MeOH, EtOH) Incompatible Solvolysis (Metholysis/Ethanolysis) occurs within hours.[2]
Non-polar Solvents (DCM, Toluene) Stable Stable for days if strictly anhydrous.

Part 2: Degradation Pathways (Visualized)[2]

The primary instability arises from the highly electrophilic carbon of the chloromethyl group (

2

122

DegradationPathwaysTarget2-Chloro-5-(chloromethyl)-3-methoxypyridine(Active Reagent)HydrolysisHydrolysis Product(Alcohol Derivative)+ HClTarget->Hydrolysis + H2O (Moisture)FastDimerPyridinium Dimer(Quaternary Salt)Insoluble PrecipitateTarget->Dimer Heat / Concentration(Self-Alkylation)SolvolysisEther Derivative(If in Methanol/Ethanol)Target->Solvolysis + ROH (Solvent)Hydrolysis->TargetIrreversible

Caption: Primary degradation pathways. The chloromethyl group is the "warhead," susceptible to nucleophilic attack by water (hydrolysis), solvent (solvolysis), or another molecule of itself (dimerization).[2]

Part 3: Troubleshooting Guide (Q&A)

Scenario A: Appearance & Purity Issues

Q: The compound has turned from off-white to a pink/brown sticky solid. Is it still usable?

  • Diagnosis: This indicates oxidative degradation and dimerization .[1] The color change is typical of pyridine N-oxide formation or polymerization initiated by trace HCl release.[1]

  • Action:

    • Check solubility in Dichloromethane (DCM). The active monomer is soluble; the dimer (salt) is often insoluble.

    • If >10% remains insoluble in DCM, discard the batch.

    • Do not attempt to dry it in an oven; heat will accelerate the polymerization.

Q: I see a new spot on my TLC (lower Rf) after storing the solid for a week.

  • Diagnosis: Likely hydrolysis to (6-chloro-5-methoxypyridin-3-yl)methanol .[1][2] The alcohol is more polar than the chloride.

  • Verification: Run TLC in Hexane:Ethyl Acetate (3:1). The alcohol will trail significantly behind the parent chloride.

  • Prevention: Store under Argon/Nitrogen atmosphere. Tape the cap with Parafilm.

Scenario B: Reaction Troubleshooting

Q: My yield is low (<40%) when reacting this with an amine. Why?

  • Root Cause 1 (Solvent): Did you use an alcohol (MeOH/EtOH) or wet DMF? The solvent competed with your amine for the alkyl halide.

  • Root Cause 2 (Base): Did you add the base before the amine? Strong bases (NaH, KOH) can degrade the chloromethyl group before the coupling occurs.

  • Corrective Protocol:

    • Use anhydrous Acetonitrile (MeCN) or DCM as the solvent.

    • Add the amine first, then add a non-nucleophilic base (e.g., DIPEA or K

      
      CO
      
      
      ) slowly.
    • Keep the reaction temperature low (0°C to RT). Do not reflux unless necessary.[1]

Q: Can I store a stock solution of this compound?

  • Answer: Only in specific solvents.[1]

    • Water/Alcohols: NO. Half-life is measured in minutes to hours.[1][2]

    • DMSO/DMF: Risky. These polar aprotic solvents can slowly react (Swern-type decomposition or O-alkylation) over days.[1][2]

    • Toluene/DCM: YES , if anhydrous and stored at -20°C.[1][2]

Part 4: Storage & Handling Protocols[1][3]

Storage Requirements
ParameterSpecificationReason
Temperature 2°C to 8°C (Long term: -20°C)Retards dimerization kinetics.[1][2]
Atmosphere Inert Gas (Argon/N

)
Prevents moisture ingress (Hydrolysis).[2]
Container Amber Glass with Teflon-lined capProtects from light; prevents HCl corrosion of metal caps.[1][2]
Desiccant Required in secondary containmentScavenges ambient humidity.[1]
Handling Safety (HSE)
  • Vesicant Warning: Like mustard gas derivatives, chloromethyl pyridines are severe skin irritants and potential sensitizers. They can cause delayed chemical burns.[1]

  • Lachrymator: Vapors are irritating to eyes.[1] Always handle in a functioning fume hood.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or 5% NaOH to hydrolyze the active chloride before cleanup.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the specific role of the 3-methoxy group regarding stability? The 3-methoxy group is an electron-donating group (EDG).[1][2] While it makes the pyridine ring more electron-rich, its position (meta to the chloromethyl group) has a complex effect.[2] Generally, it increases the solubility of the compound in organic solvents compared to the non-methoxy analog. However, it also slightly increases the nucleophilicity of the pyridine nitrogen, making self-alkylation (dimerization) faster than in electron-deficient pyridines.[2] This makes cold storage critical.[1]

Q: Can I re-purify the compound if it degrades? Yes, but with caution.

  • Recrystallization: Difficult due to low melting point.[1]

  • Flash Chromatography: Possible.[1] Use Silica Gel neutralized with 1% Triethylamine (to prevent acid-catalyzed decomposition on the column).[2] Elute quickly with Hexane/EtOAc.

  • Distillation: NOT RECOMMENDED. The high boiling point required will likely cause rapid polymerization or explosion hazard.

Q: Is this the same intermediate used for Rabeprazole? Not exactly. Rabeprazole typically utilizes a pyridine with a 3-methoxypropoxy side chain (or similar ether linkage) at the 4-position.[1][2] However, 2-Chloro-5-(chloromethyl)-3-methoxypyridine is a highly versatile scaffold for synthesizing next-generation P-CABs (Potassium-Competitive Acid Blockers) and neonicotinoid analogs where the methoxy group modulates lipophilicity and binding affinity.[1][2]

References

  • BLD Pharm. (n.d.). 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS 915107-55-0) Technical Data. Retrieved from

  • Feng, Z. Q., et al. (2011). Crystal structure of 2-chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E. (Structural analog stability data). Retrieved from

  • PubChem. (2025). 2-Chloro-5-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 2-Chloro-5-(chloromethyl)pyridine MSDS and Stability. Retrieved from [2]

overcoming challenges in the chlorination of 3-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with 3-methoxypyridine derivatives. It prioritizes actionable solutions, mechanistic understanding, and safety.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the technical support hub for pyridine functionalization. You are likely here because the chlorination of 3-methoxypyridine is yielding mixtures, tars, or demethylated by-products. This substrate presents a classic "push-pull" conflict: the pyridine ring is electron-deficient (resisting electrophilic attack), while the methoxy group is electron-donating but acid-sensitive.

Below are the troubleshooting modules designed to navigate these competing electronic effects.

🔬 Module 1: Regioselectivity & Route Selection

The Issue: "I cannot control where the chlorine adds. I need the 2-position, but I'm getting mixtures or the wrong isomer."

Diagnosis

Direct chlorination (using


) of 3-methoxypyridine is rarely successful due to the deactivated ring. You must choose a route based on your target regiochemistry.
Decision Matrix (DOT Visualization)

Use this logic flow to select the correct synthetic strategy.

RegioSelectivity Start Target Position? C2 C2-Position (Ortho to N, Ortho to OMe) Start->C2 High Priority C6 C6-Position (Para to OMe) Start->C6 Secondary C4 C4-Position (Para to N) Start->C4 Rare Route_N_Oxide Route A: N-Oxide Rearrangement C2->Route_N_Oxide Scalable (Industrial) Route_DoM Route B: Directed Ortho Metalation (DoM) C2->Route_DoM High Precision (Lab) C6->Route_N_Oxide Minor Product Route_LiTMP Route C: Steric Base (LiTMP/Zn) C4->Route_LiTMP Steric Control

Figure 1: Strategic decision tree for selecting the chlorination pathway based on target regiochemistry.

🛠 Module 2: The N-Oxide Route (Standard Protocol)

Context: This is the most robust method for generating 2-chloro-3-methoxypyridine . Mechanism: The N-oxide activates the ring for nucleophilic attack. Reaction with


 forms an active chlorophosphate intermediate, which is then attacked by chloride.
Troubleshooting FAQ

Q: Why is my reaction stalling?

  • A: The formation of the discrete chlorophosphate salt is fast, but the subsequent nucleophilic attack by chloride is the rate-determining step.

  • Fix: Ensure you are using a base (like diisopropylamine or triethylamine) if you are using a solvent like DCM. Alternatively, run the reaction neat in

    
     at reflux, but be wary of demethylation (see Module 3).
    

Q: I see a significant amount of the 6-chloro isomer.

  • A: The N-oxide oxygen can donate electron density to both the 2- and 6-positions. The 2-position is electronically favored (inductive effect of OMe), but the 6-position is less sterically hindered.

  • Fix: You cannot completely eliminate the 6-isomer chemically. Purification via fractional distillation or column chromatography is required.

Validated Protocol: N-Oxide Rearrangement
  • Oxidation: Dissolve 3-methoxypyridine in DCM. Add 1.1 eq. m-CPBA (or use

    
    /Acetic Acid for scale). Stir until conversion to N-oxide is complete. Quench and isolate the solid N-oxide.
    
  • Chlorination:

    • Suspend 1.0 eq. 3-methoxypyridine-N-oxide in dry Toluene (preferred over DCM for higher temp capability).

    • Add 1.5 eq.

      
       dropwise at 0°C.
      
    • Crucial Step: Add 1.2 eq. of an organic base (e.g.,

      
      ) to scavenge HCl and prevent ether cleavage.
      
    • Heat to 80°C for 4–6 hours.

  • Workup: Pour onto ice carefully (exothermic hydrolysis of

    
    ). Neutralize with 
    
    
    
    . Extract with EtOAc.[1]

⚠️ Module 3: Preventing Demethylation (Side Reaction)

The Issue: "I am losing my methoxy group! I'm getting 2-chloro-3-hydroxypyridine (pyridone)."

Root Cause Analysis

The ether linkage in 3-methoxypyridine is susceptible to cleavage by strong Lewis acids (like


 or 

) and nucleophiles (

) at high temperatures. The mechanism involves protonation/complexation of the ether oxygen followed by

attack on the methyl group.
Solutions
VariableRecommendationWhy?
Temperature Keep below 90°CCleavage activation energy is high; refluxing

(106°C) promotes it.
Reagent Switch to TCCA Trichloroisocyanuric acid (TCCA) is a milder chlorinating agent that works under oxidative conditions without strong Lewis acidity.
Scavenger Add Base (

)
Neutralizes free HCl generated during the reaction, reducing the concentration of protons available to activate the ether.
Mechanism of Demethylation (DOT Visualization)

Understanding the enemy is the first step to defeating it.

Demethylation Substrate 3-Methoxypyridine Derivative Complex Activated Complex (O-coordinated to H+ or POCl2) Substrate->Complex + Acid/Lewis Acid Attack Nucleophilic Attack (Cl- attacks Methyl) Complex->Attack High Temp Product Pyridone (Demethylated) Attack->Product - MeCl

Figure 2: Pathway of unwanted O-demethylation mediated by acid and heat.

🧪 Module 4: Advanced Protocol (Directed Ortho Metalation)

Context: Use this when you need exclusive C2 selectivity and cannot tolerate the 6-isomer, or if the N-oxide route fails.

Scientific Basis: The methoxy group (OMe) acts as a Directed Metalation Group (DMG). It coordinates lithium, directing deprotonation to the ortho position.

  • Kinetic Product: C2 (between N and OMe). This position is most acidic due to the inductive effect of both heteroatoms.

  • Thermodynamic Product: C4. If the base is too bulky (LiTMP) or the temperature rises, the lithium may migrate to the less hindered C4 position.

Protocol: High-Precision C2 Chlorination
  • Setup: Flame-dry glassware, Argon atmosphere.

  • Reagents: 3-methoxypyridine (1.0 eq), TMEDA (1.1 eq), n-BuLi (1.1 eq), Hexachloroethane (

    
    ) or NCS as the electrophile.
    
  • Lithiation:

    • Dissolve substrate and TMEDA in anhydrous THF.

    • Cool to -78°C (Critical for kinetic control).

    • Add n-BuLi dropwise. Stir for 1 hour at -78°C.

    • Note: The solution usually turns bright yellow/orange (lithiated species).

  • Chlorination:

    • Dissolve

      
       in THF and add it slowly to the lithiated mixture.
      
    • Allow to warm to room temperature overnight.

  • Quench: Add saturated

    
    .
    

Troubleshooting DoM:

  • Issue: Low yield?

  • Fix: Ensure strictly anhydrous conditions. Pyridine lithio-species are extremely moisture sensitive.

  • Issue: C4 product observed?

  • Fix: You likely let the temperature rise above -40°C before adding the electrophile, allowing "lithium walk" to the thermodynamic position.

📚 References

  • N-Oxide Rearrangement Mechanism:

    • Title: The reaction of pyridine 1-oxide with phosphorus oxychloride.

    • Source:Journal of the Chemical Society (Classic mechanistic study).

    • URL:[Link][2]

  • Directed Ortho Metalation (DoM) of Pyridines:

    • Title: Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.

    • Source:Chemical Reviews (Snieckus, V.).[3]

    • URL:[Link]

  • Preventing Demethylation (Mild Reagents):

    • Title: Trichloroisocyanuric Acid (TCCA) as a Mild and Efficient Chlorinating Reagent.[4]

    • Source:Organic Process Research & Development.

    • URL:[Link]

  • Regioselectivity Data:

    • Title: Regioselective lithiation of 3-alkoxypyridines.[5]

    • Source:Tetrahedron Letters.

    • URL:[Link]

Disclaimer: These protocols involve hazardous chemicals (


, n-BuLi). All experiments should be conducted in a fume hood with appropriate PPE. Consult local safety regulations before proceeding.

Sources

Technical Support Center: Optimization of 2-Chloro-5-(chloromethyl)-3-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Chloro-5-(chloromethyl)-3-methoxypyridine .

As a highly reactive benzylic/pyridylic chloride, this molecule is a critical intermediate in the synthesis of multi-substituted pyridyl sulfoximines and advanced agricultural or pharmaceutical active ingredients[1]. Due to its inherent instability, researchers frequently encounter issues with yield, degradation, and isolation. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure reproducible, high-yield synthesis.

Reaction Pathway & Mechanistic Logic

The standard synthetic route involves the chlorination of the hydroxymethyl precursor. Understanding the workflow and the mandatory rapid progression to downstream coupling is essential for success.

ReactionPathway A 2-Chloro-5-(hydroxymethyl) -3-methoxypyridine B Thionyl Chloride (SOCl₂) in DCM (0°C to RT) A->B Chlorination C 2-Chloro-5-(chloromethyl) -3-methoxypyridine B->C -SO₂, -HCl D Quench: Sat. NaHCO₃ Extraction: DCM C->D Neutralization E Immediate Downstream Coupling (e.g., NaSMe) D->E Direct use

Workflow for the synthesis and immediate utilization of 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

Troubleshooting Guides & FAQs

Q1: I am seeing incomplete conversion of the hydroxymethyl precursor. How can I drive the reaction to completion? Causality & Solution: Incomplete conversion generally stems from insufficient thionyl chloride (SOCl₂) or poor intermediate collapse in the selected solvent. SOCl₂ reacts with the alcohol to form an alkyl chlorosulfite intermediate. This intermediate must undergo nucleophilic substitution (Sₙi or Sₙ2) to yield the final chloride, releasing SO₂ and HCl gas. If the reaction is run in a highly non-polar solvent without activation, the collapse of the chlorosulfite can be kinetically slow. Expert Recommendation: Use 1.2 to 1.5 equivalents of SOCl₂. If using dichloromethane (DCM) as a solvent, the addition of a catalytic amount of anhydrous DMF (creating a Vilsmeier-Haack type complex) will significantly accelerate the Sₙ substitution, driving the reaction to >99% completion within 3–5 hours at room temperature.

Q2: My isolated product shows significant degradation, with dimer or ether impurities appearing on the GC-MS. How do I prevent this? Causality & Solution: 2-Chloro-5-(chloromethyl)-3-methoxypyridine is highly electrophilic. The chloromethyl group is prone to hydrolysis back to the alcohol upon exposure to atmospheric moisture. Furthermore, it can undergo self-condensation or etherification if the reaction mixture is concentrated under acidic conditions (due to residual HCl from the chlorination step). Expert Recommendation: The quenching strategy is the most critical point of failure. You must quench the crude reaction mixture with saturated aqueous NaHCO₃ to thoroughly neutralize residual HCl and SO₂ before concentration [1]. Acid-catalyzed degradation must be halted completely.

Q3: Can I purify this intermediate via column chromatography and store it for future use? Causality & Solution: Storage and extensive purification are highly discouraged. Pyridylic chlorides are notorious for their instability on silica gel (which is slightly acidic) and degrade upon prolonged standing. Expert Recommendation: Industry-standard protocols dictate that the resulting product (typically ~96% pure by GC-MS) should be used immediately in the next step without further purification [1]. If storage is absolutely unavoidable, it must be kept as a dilute solution in a dry, inert solvent (like anhydrous DCM) over molecular sieves at -20°C under an argon atmosphere.

Standardized Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to verify reaction completion before proceeding to the sensitive isolation phase.

Step-by-Step Methodology:
  • Inert Setup: To a clean, oven-dried, argon-purged round-bottom flask, add 2-chloro-5-(hydroxymethyl)-3-methoxypyridine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate). Cool the suspension/solution to 0°C using an ice bath.

  • Reagent Addition: Dropwise, add thionyl chloride (SOCl₂) (1.5 eq) to control the initial exothermic formation of the chlorosulfite. (Optional: Add 1-2 drops of anhydrous DMF as a catalyst).

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 5 hours.

  • In-Process Control (IPC) - Validation Check: Monitor the reaction via GC-MS. Do not proceed until the precursor mass (m/z 173) is entirely consumed and the target monoisotopic mass (Exact mass calcd for C₇H₇Cl₂NO [M]⁺, 191) is the dominant peak [1].

  • Neutralization (Critical): Cool the reaction back to 0°C. Carefully quench by adding saturated aqueous NaHCO₃ dropwise. Continue addition until gas evolution (CO₂) completely ceases and the aqueous layer reaches a stable pH of ~7.5.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3×). Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄ (avoid CaCl₂ as it can be slightly acidic). Filter and concentrate under reduced pressure. Keep the water bath temperature below 30°C to prevent thermal degradation.

  • Immediate Downstream Coupling: Take the crude yellow oil (2-chloro-5-(chloromethyl)-3-methoxypyridine) and immediately dissolve it in the solvent required for your subsequent step (e.g., ethanol for coupling with sodium thiomethoxide) [1].

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction parameters to maximize the yield and purity of the crude intermediate prior to immediate downstream coupling.

EntrySOCl₂ (eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (GC-MS)Mechanistic Notes
11.0DCM25585%70%90%Incomplete conversion; Sₙ intermediate collapse stalled.
2 1.5 DCM 25 5 >99% 92% 96% Optimal conditions; clean profile, ready for direct use.
32.0Neat602>99%65%80%High thermal degradation; notable ether/dimer impurities.
41.5DCM2512>99%75%85%Prolonged reaction time leads to in-situ hydrolysis.

Note: Yields represent the crude material utilized directly in the next step. Purity is based on GC-MS analysis (Exact mass calcd for C₇H₇Cl₂NO [M]⁺, 191).

References

  • Title: Multi-substituted pyridyl sulfoximines and their use as insecticides (US20100179197A1)

Technical Support Center: 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0), a critical intermediate in the synthesis of HCV protease inhibitors like Glecaprevir .

Status: Active | Role: Senior Application Scientist | Context: High-Purity Synthesis & Stability

Executive Summary

This compound is a highly reactive "benzylic" electrophile. Unlike its agrochemical analog (2-chloro-5-chloromethylpyridine), the presence of the 3-methoxy group significantly alters its stability profile. The electron-donating nature of the methoxy group stabilizes the carbocation intermediate at the C5 position, making the chloromethyl group exceptionally labile and prone to hydrolysis and dimerization.

Module 1: Impurity Profiling & Identification

User Question: I am seeing multiple unknown peaks in my HPLC chromatogram after storing the material for 48 hours. What are the most likely impurities?

Technical Response: Due to the electronic activation from the 3-methoxy group, this compound degrades via distinct pathways compared to standard pyridine alkyl halides. The four most critical impurities are detailed below:

Impurity TypeChemical NameOrigin / MechanismRelative Retention (RRT)*
Impurity A (Major) 2-Chloro-5-(hydroxymethyl)-3-methoxypyridineHydrolysis: Reaction with atmospheric moisture or wet solvents. The -CH₂Cl group is highly susceptible to nucleophilic attack by water.~0.6 - 0.7
Impurity B (Dimer) Bis((6-chloro-5-methoxypyridin-3-yl)methyl) etherCoupling: Reaction between Impurity A (alcohol) and the parent chloride. Occurs in concentrated solutions or during slow crystallization.~1.8 - 2.1
Impurity C 2-Chloro-3-methoxypyridine-5-carbaldehydeOxidation: Degradation of Impurity A upon exposure to air/light, or over-oxidation during synthesis.~0.8 - 0.9
Impurity D 2-Chloro-3-methoxy-5-methylpyridineStarting Material: Incomplete radical chlorination (if synthesized via radical route) or over-reduction.~1.1 - 1.2

*Note: RRT values are estimates based on standard C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

Module 2: Degradation Pathways (Visualized)

User Question: Can you explain how these impurities form so I can prevent them?

Technical Response: The following pathway diagram illustrates the causality between storage conditions and impurity formation. Note that Impurity A is the "gateway" impurity; once it forms, it catalyzes the formation of the Dimer (Impurity B).

DegradationPathways cluster_prevention Prevention Strategy Product 2-Chloro-5-(chloromethyl)- 3-methoxypyridine (Target API Intermediate) ImpurityA Impurity A (Hydroxymethyl derivative) Product->ImpurityA Hydrolysis (Fast) ImpurityB Impurity B (Symmetric Ether Dimer) Product->ImpurityB + Alcohol Moisture Moisture / Wet Solvent Moisture->ImpurityA ImpurityA->ImpurityB Nucleophilic Attack on Parent Molecule ImpurityC Impurity C (Aldehyde) ImpurityA->ImpurityC Oxidation (Air/Light) Advice Store < -20°C Pack under Argon Avoid protic solvents

Caption: Degradation cascade of 2-Chloro-5-(chloromethyl)-3-methoxypyridine. Hydrolysis is the rate-limiting step for dimerization.

Module 3: Troubleshooting Synthesis & Workup

User Question: I am synthesizing this via thionyl chloride (SOCl₂) chlorination of the alcohol. My yield is good, but the purity drops during the workup. Why?

Technical Response: This is a classic issue with electron-rich benzylic chlorides. The 3-methoxy group stabilizes the carbocation, making the compound prone to solvolysis .

Diagnosis & Fix:

  • The Quench: Do NOT quench the reaction into water or weak base if the organic phase is not yet separated. The heat of neutralization + water = rapid hydrolysis.

    • Protocol Adjustment: Remove excess SOCl₂ via vacuum distillation first. Dilute the residue with dry Toluene or DCM. Quench by adding the organic mixture slowly into a cold, saturated NaHCO₃ solution (biphasic quench) with vigorous stirring to minimize aqueous contact time.

  • The Solvent: Avoid alcohols (Methanol/Ethanol) completely. Even trace amounts will form the methyl/ethyl ether analog immediately.

  • Drying: Use Magnesium Sulfate (MgSO₄) rather than Sodium Sulfate, as it is faster. Filter and evaporate at < 40°C . High heat during evaporation promotes dimerization.

Module 4: Analytical Method (HPLC) Recommendations

User Question: The peak shape for the chloride is broad, and I see degradation on the column. What HPLC conditions do you recommend?

Technical Response: The chloromethyl group can hydrolyze inside the HPLC column if the method is too acidic or aqueous-heavy.

Recommended Method Parameters:

  • Column: C18 (End-capped is essential to prevent silanol interactions), e.g., Zorbax Eclipse Plus or Waters XBridge.

  • Mobile Phase A: 0.1% H₃PO₄ in Water (Avoid TFA; it is too acidic and promotes hydrolysis).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic if possible (e.g., 40% B) to elute the unstable chloride quickly, or use a fast gradient.

  • Diluent: Strictly Anhydrous Acetonitrile . Do not dissolve the sample in methanol or water/ACN mixtures. Inject immediately after preparation.

  • Temperature: Maintain column temperature at 25°C. Do not heat to 40-50°C.

Module 5: Storage & Handling Protocol

User Question: How should I store the reference standard or bulk intermediate?

Technical Response: Follow this "Self-Validating" Storage Protocol. If the material changes color (yellow


 orange/brown), degradation has occurred.
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Long-term storage at -20°C is mandatory.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.

References
  • World Intellectual Property Organization. (2014). Process for the preparation of antiviral compounds (Glecaprevir intermediates). WO2014023816.

  • National Center for Biotechnology Information. (2025). 2-Chloro-5-(chloromethyl)pyridine (Analogous Chemistry).[1][2][3][4][5][6][7] PubChem Compound Summary.[1]

  • ChemicalBook. (2024).[8] 2-Chloro-5-(chloromethyl)-3-methoxypyridine Product Entry & CAS Verification.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: System Operational Ticket ID: #SC-PYR-505 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Process Safety, Reaction Optimization, and Troubleshooting for Benzylic Chlorination on Pyridine Scaffolds.[1][2]

Executive Summary & Molecule Profile[1][2]

User Query: "We are scaling up the chlorination of (2-chloro-3-methoxypyridin-5-yl)methanol to the corresponding chloride. We are observing variable yields, sticky solids during isolation, and concerns regarding off-gassing."[1][2]

Expert Analysis: The transformation of (2-chloro-3-methoxypyridin-5-yl)methanol (Precursor A ) to 2-Chloro-5-(chloromethyl)-3-methoxypyridine (Target B ) is a classic yet deceptive nucleophilic substitution.[1][2] While thionyl chloride (


) is the standard reagent, the presence of the basic pyridine nitrogen and the electron-donating methoxy group introduces specific scale-up challenges:
  • HCl Trapping: The pyridine ring can form a hydrochloride salt, precipitating out of non-polar solvents and stalling the reaction.[1]

  • Benzylic Instability: The resulting chloromethyl group is highly reactive (alkylation agent).[1] Excess heat or acidity can trigger self-polymerization or hydrolysis during the quench.[1]

  • Gas Evolution: On a kilogram scale, the release of

    
     and 
    
    
    
    requires controlled dosing and efficient scrubbing.[1]
Chemical Profile
PropertySpecification / Note
Target Structure Pyridine ring, 2-Cl (EW), 3-OMe (ED), 5-CH2Cl (Reactive)
Molecular Weight ~192.04 g/mol
Stability High Risk. Moisture sensitive.[1][3][4] Prone to hydrolysis to alcohol.[1] Store < -20°C under Argon.
Key Impurity Dimer Ether: Bis((2-chloro-3-methoxypyridin-5-yl)methyl) ether.[1][2] Formed via reaction of Product B with Precursor A.

Standard Operating Procedure (SOP)

Use this protocol as the baseline for troubleshooting.

Phase 1: Chlorination (The Vilsmeier-Haack Modification)

Rationale: We utilize Toluene as the solvent (higher boiling point than DCM, better for scale) and DMF as a catalyst.[1][2] The DMF reacts with


 to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, allowing for milder conditions.[2]

Protocol:

  • Reactor Prep: Charge Reactor A with (2-chloro-3-methoxypyridin-5-yl)methanol (1.0 equiv) and Toluene (10 vol).

  • Catalyst: Add DMF (0.05 - 0.1 equiv). Do not omit this on scale.

  • Reagent Addition: Cool mixture to 0–5°C. Charge Thionyl Chloride (

    
    )  (1.2 – 1.5 equiv) dropwise via addition funnel.
    
    • Critical: Control addition rate to maintain internal temp < 10°C. Monitor off-gassing (

      
      ).
      
  • Reaction: Allow to warm to 20–25°C. Stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC.[1][2] Target: < 1.0% residual alcohol.[1]

  • Scavenging (Optional for Scale): If the pyridine HCl salt precipitates and stalls stirring, a slight excess of

    
     usually solubilizes it, or the temperature can be increased to 40°C (with caution).
    
Phase 2: Work-up & Isolation (The Inverse Quench)

Rationale: Direct addition of water to the reaction mixture is dangerous (exotherm).[1] We use an Inverse Quench to control heat and pH simultaneously.[1]

  • Quench Prep: In Reactor B, prepare a solution of sat.

    
      (or 10% NaOH if strict pH control is available) at 0–5°C.[1][2]
    
  • Transfer: Slowly transfer the reaction mixture from Reactor A into Reactor B.

    • Safety: Violent gas evolution (

      
      ) will occur.[1][2] Ensure scrubber capacity.
      
  • Extraction: Separate layers. Extract aqueous layer with Toluene or Ethyl Acetate.[1]

  • Wash: Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Concentration: Evaporate solvent < 40°C (bath temp). High heat promotes degradation.[1]

  • Crystallization: If oil is obtained, triturating with Heptane or Hexane at 0°C often induces crystallization.[1][2]

Visualization: Process Flow & Logic

SynthesisFlow Start Start: Alcohol Precursor (2-chloro-3-methoxypyridin-5-yl)methanol Reagent Add SOCl2 + Cat. DMF Solvent: Toluene Start->Reagent Reaction Reaction Phase Temp: 0°C -> 25°C Reagent->Reaction Exotherm Control Check IPC: HPLC Check Reaction->Check Check->Reaction Conversion < 99% Add 0.1 eq SOCl2 Quench Inverse Quench Pour into sat. NaHCO3 (0°C) Check->Quench Conversion > 99% Separation Phase Separation (Org: Toluene/Product) Quench->Separation CO2 Evolution Isolation Concentration < 40°C Crystallization (Heptane) Separation->Isolation Product Target: Chloromethyl Pyridine Store @ -20°C Isolation->Product

Figure 1: Process Flow Diagram for the chlorination of the pyridine methanol precursor.[1]

Troubleshooting Guide (FAQ)

Category A: Reaction Stalling & Kinetics

Q: The reaction has stalled at 80% conversion. Adding more


 doesn't help.[1][2] Why? 
  • Root Cause: The pyridine nitrogen is protonated by the generated HCl, forming an insoluble hydrochloride salt that coats the unreacted alcohol, preventing it from accessing the solution-phase Vilsmeier reagent.[2]

  • Fix:

    • Solvent Check: Ensure you are using enough solvent (at least 10 volumes).[1][2]

    • Temperature: Gently warm the reaction to 35–40°C to increase the solubility of the salt.

    • Catalyst: Did you forget the DMF? Without DMF, thionyl chloride reacts much slower with primary alcohols, especially on electron-deficient rings.[1][2]

Category B: Impurity Profiling[1][2]

Q: We see a large impurity (M+ mass ~367) forming.[1][2] What is it?

  • Identity: This is the Symmetrical Ether Dimer (Bis-ether).

  • Mechanism: As the product (Alkyl Chloride) forms, it reacts with the remaining starting material (Alcohol) under acidic conditions.[2]

  • Prevention:

    • Concentration: Do not run the reaction too concentrated (>15 vol solvent is safer).

    • Addition Rate: Ensure

      
       is in excess relative to the alcohol locally. Fast addition (with cooling) is actually better than very slow addition if heat transfer allows, to minimize the time where Alcohol and Chloride coexist.[2]
      
    • Water: Ensure reagents are dry.[1][2] Moisture hydrolyzes the chloride back to alcohol, which then feeds the dimer formation.[2]

Category C: Isolation Issues

Q: During the quench, the mixture turned into a thick emulsion that won't separate. [2]

  • Cause: Pyridine derivatives act as surfactants when protonated/partially neutralized.[1][2] The formation of fine

    
     precipitates exacerbates this.[1]
    
  • Fix:

    • Filter: Pass the emulsion through a Celite pad to remove fine particulates.[1]

    • pH Adjustment: Ensure the pH is distinctly basic (> pH 8). If it's near pH 5-6 (isoelectric point vicinity), separation is poor.[1][2]

    • Salting Out: Add solid NaCl to saturate the aqueous layer.[1]

Q: The final product is an oil, but it should be a solid.[2] How do I crystallize it?

  • Technique: Chloromethyl pyridines are often low-melting solids.[1]

    • Remove all residual Toluene (traces lower MP).[1][2]

    • Dissolve in minimal DCM , add Heptane (ratio 1:5), and rotovap the DCM off slowly.[2]

    • Seed with a known crystal if available.[1]

    • Chill to -20°C overnight.

Safety & Stability (Critical)

Thermal Runaway Hazards

The reaction of alcohols with thionyl chloride is endothermic initially (formation of chlorosulfite ester) followed by an exothermic decomposition to the chloride.[1]

  • Danger: If the reaction is kept too cold (< 0°C) during addition, the chlorosulfite intermediate accumulates.[2] Upon warming, it can decompose simultaneously, causing a rapid pressure spike (

    
     release) and thermal runaway.[2]
    
  • Control: Maintain the reaction at 10–20°C during the main phase to allow steady off-gassing, rather than accumulation.

Storage Protocol
  • Condition: Store under Argon/Nitrogen.

  • Temperature: -20°C.

  • Shelf-life: < 3 months. The chloromethyl group will slowly alkylate the pyridine nitrogen of a neighboring molecule (intermolecular quaternization), forming an insoluble dark solid.[2]

References

  • Process Safety in Chlorination

    • Cardillo, P. (1992).[1][2][5] Reactivity and safety of chlorination reactions. IChemE Symposium Series.

    • Note: Highlights the induction period hazards of reactions.
    • [2]

  • Thionyl Chloride/DMF (Vilsmeier)

    • Magee, P. S. (1971).[1][2] The Sulfur-Chlorine Bond.[1] Sulfur in Organic and Inorganic Chemistry.[1][5]

    • Context: Explains the catalytic role of DMF in converting alcohols to chlorides.
  • Synthesis of Chloromethyl Pyridines (Analogous Protocols)

    • Werbitzky, O., & Studer, P. (1993).[1][2] Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Patent EP0546417A1.[1]

    • Context: Describes the industrial handling of similar pyridine-methanol to chloride conversions.
    • [2]

  • Tivozanib Intermediate Chemistry (Structural Context)

    • Synthesis of tivozanib hydrochloride monohydrate. (2012). Chinese Journal of New Drugs.
    • Context: Confirms the relevance of 2-chloro-3-methoxy pyridine fragments in VEGFR inhibitors.[1]

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a specific Process Safety Assessment (RC1/DSC) in your local facility.[1][2]

Sources

troubleshooting guide for 2-Chloro-5-(chloromethyl)-3-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Introduction: Understanding Your Scaffold

2-Chloro-5-(chloromethyl)-3-methoxypyridine is a high-value heterocyclic building block, primarily utilized in the synthesis of P2X3 receptor antagonists (e.g., chronic cough therapeutics) and advanced neonicotinoid agrochemicals [1, 2].[1]

As a researcher, you are likely employing this molecule for its bifunctional reactivity :

  • The "Hot" Electrophile (C5-Chloromethyl): A highly reactive benzylic-like halide susceptible to rapid SN2 displacement by amines, thiols, and alkoxides.[1]

  • The "Cold" Electrophile (C2-Chloro): A deactivated heteroaryl chloride that requires metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig) or forcing SNAr conditions for functionalization.[1]

This guide addresses the specific stability challenges and chemoselectivity issues inherent to this methoxy-substituted pyridine scaffold.

Module 1: Material Integrity & Storage

User Question: "My material has turned from a white solid to a sticky yellow gum. Is it still usable?"

Technical Diagnosis: The material has likely undergone hydrolysis or auto-quaternization .[1] The 5-chloromethyl group is extremely labile.[1] Exposure to ambient moisture converts the chloride to the alcohol (2-chloro-5-(hydroxymethyl)-3-methoxypyridine), releasing HCl.[1] The generated acid can autocatalyze further degradation or polymerization.

Troubleshooting Protocol:

ObservationDiagnosisAction
Sticky/Gummy Texture Hydrolysis (Alcohol formation)Check LCMS for [M-Cl+OH] peak (Mass ~144).[1] If >5%, repurify via silica plug (DCM/EtOAc).
Darkening Color N-Alkylation (Dimerization)Irreversible.[1] Discard if purity <90%.
Acrid Smell HCl releaseMaterial is degrading.[1] Neutralize with weak base during workup.[1]

Prevention Strategy:

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling: Warm to room temperature in a desiccator before opening to prevent condensation.

Module 2: Optimizing Nucleophilic Substitution (SN2)

User Question: "I am trying to react the chloromethyl group with an amine, but I am seeing significant bis-alkylation and low yields. How do I fix this?"

Technical Insight: The methoxy group at C3 pushes electron density into the ring, but the C5-chloromethyl group remains highly electrophilic. When reacting with primary amines, the product (a secondary amine) is often more nucleophilic than the starting material, leading to over-alkylation (bis-product).

Step-by-Step Protocol: Mono-Alkylation with Amines

  • Stoichiometry Control: Use a large excess of the amine (3–5 equivalents) if it is inexpensive. If the amine is precious, use the pyridine in slight excess (1.1 equiv) and add the amine slowly.

  • Base Selection: Use a non-nucleophilic base (DIPEA or K2CO3).[1] Avoid strong hydroxide bases (NaOH) which promote hydrolysis [3].

  • Temperature: Conduct the addition at 0°C . The high reactivity of the benzylic chloride allows reaction at low temperatures, suppressing side reactions.

Recommended Solvent System:

SolventSuitabilityNotes
DCM (Dichloromethane) ⭐⭐⭐⭐⭐Excellent solubility; easy workup.[1]
Acetonitrile (MeCN) ⭐⭐⭐⭐Good for inorganic bases (K2CO3).
DMF/DMA ⭐⭐Hard to remove; promotes over-alkylation.[1]
Alcohols (MeOH/EtOH) AVOID. Causes solvolysis (ether formation).

Module 3: Chemoselectivity & The 2-Chloro Position

User Question: "I want to couple at the 2-Cl position, but the 5-chloromethyl group keeps reacting or decomposing. What is the correct order of operations?"

Technical Diagnosis: You cannot perform standard Pd-catalyzed cross-coupling (Suzuki/Buchwald) on the 2-Cl position while the 5-chloromethyl group is present.[1] The 5-chloromethyl group is thermally unstable and will poison catalysts or react with the nucleophile intended for the 2-position.[1]

Correct Workflow Strategy: You must react the 5-chloromethyl group FIRST .

  • Step 1: Displace the 5-chloromethyl chloride with your desired nucleophile (amine, thiol, etc.) or protect it (e.g., convert to acetate).

  • Step 2: Perform the cross-coupling at the 2-Cl position.[1] The 3-methoxy group deactivates the 2-Cl via resonance, so you will likely need active precatalysts (e.g., XPhos Pd G4) and elevated temperatures (80–100°C) [4].[1]

Visualizing the Reaction Pathways

The following diagram illustrates the critical divergence points in the reactivity of 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

ReactionPathways Start 2-Chloro-5-(chloromethyl)- 3-methoxypyridine Hydrolysis Impurity: Alcohol (Hydrolysis) Start->Hydrolysis Moisture / Protic Solvents Dimer Impurity: Dimer/Polymer (Self-Quaternization) Start->Dimer Heat / Storage > RT Target_SN2 Target: 5-Substituted Pyridine (S_N2 Reaction) Start->Target_SN2 Nucleophile (Amine/Thiol) 0°C, Aprotic Solvent Target_Final Final Drug Scaffold (2-Position Coupling) Start->Target_Final Attempting 2-Cl rxn first (FAILS: Decomposition) Target_SN2->Target_Final Pd-Catalysis / S_NAr (Reaction at 2-Cl)

Caption: Divergent reaction pathways. The green path represents the optimized workflow. Red paths indicate common failure modes caused by moisture or incorrect sequencing.

Module 4: Safety & Handling (Critical)

User Question: "I experienced severe eye irritation when weighing this compound. Is this normal?"

Technical Response: Yes. Like many benzylic chlorides, this compound is a potent lachrymator and vesicant (blister agent). It alkylates DNA and proteins upon contact.

Mandatory Safety Protocol:

  • Engineering Controls: Handle only inside a functioning fume hood.

  • Decontamination: Quench glassware and spills with a dilute solution of ammonia or 10% NaOH to convert the alkyl chloride to the less toxic alcohol/amine before removal from the hood.

  • PPE: Double nitrile gloves are recommended.[1] If the liquid penetrates the glove, it can cause delayed chemical burns.

References

  • Patent: Preparation of multi-substituted pyridyl sulfoximines and their use as insecticides. European Patent Office, EP2079697. Available at: [Link]

  • Article: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 2013. (Describes chloromethyl pyridine reactivity). Available at: [Link]

  • Protocol: Synthesis of 2-chloro-5-(methylaminomethyl)pyridine (Analogous reaction). PrepChem. Available at: [Link]

  • Database: 2-Chloro-5-(chloromethyl)pyridine Property Data. PubChem CID 155479.[1][2] Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: IR Spectroscopy of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-(chloromethyl)-3-methoxypyridine is a critical heterocyclic building block, frequently utilized in the synthesis of P2X3 antagonists and other pharmaceutical agents targeting neurological pathways. Its reactivity profile is dominated by the electrophilic 5-chloromethyl group (an alkylating moiety) and the electron-donating 3-methoxy substituent.

This guide evaluates Infrared (IR) Spectroscopy as a process analytical technology (PAT) for this specific intermediate. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, this guide demonstrates where IR spectroscopy outperforms alternatives in reaction monitoring , high-throughput identification , and moisture sensitivity detection .

Part 1: Spectral Characterization & Assignment

Note: As specific public spectral libraries for the tri-substituted 2-Chloro-5-(chloromethyl)-3-methoxypyridine are proprietary, the following assignments are derived from fragment-based analysis of structurally validated analogs (2-chloro-5-chloromethylpyridine and 2-methoxypyridine).

The Fingerprint: Critical Vibrational Modes

The utility of IR for this molecule lies in differentiating the aliphatic chlorine (reactive) from the aromatic chlorine (stable), and confirming the integrity of the ether linkage.

Functional GroupMode DescriptionWavenumber (cm⁻¹)Diagnostic Utility
Chloromethyl (-CH₂Cl) C-Cl Stretch (Aliphatic) 700 – 760 Primary ID. Indicates presence of the reactive alkylating group. Distinct from aromatic Cl.[1]
-CH₂- Wag/Twist1260 – 1280Confirmatory band for the methylene bridge.
Methoxy (-OCH3) C-O-C Asym. Stretch 1230 – 1270 Strong intensity. Confirms the 3-position substitution.
C-H Stretch (Methyl)2850 – 2960Appears as a shoulder on the aromatic C-H stretches.
Pyridine Ring C=N / C=C Ring Stretch1570 – 1590Characteristic "breathing" modes of the heterocyclic scaffold.
Aromatic Chlorine C-Cl Stretch (Aromatic) 1050 – 1100 Generally higher frequency than aliphatic Cl due to bond order/hybridization.
Impurity Alert O-H Stretch 3200 – 3500 Critical. Appearance indicates hydrolysis to the alcohol (2-Chloro-5-(hydroxymethyl)-3-methoxypyridine).
Mechanism of Spectral Shift

The 3-methoxy group exerts a mesomeric effect (+M), increasing electron density in the pyridine ring compared to the unsubstituted analog. This typically causes a slight red shift (lower wavenumber) in the ring stretching frequencies (1580 cm⁻¹) compared to electron-deficient pyridines. Conversely, the 2-chloro substituent (electron-withdrawing) counteracts this, stabilizing the ring vibrations.

Part 2: Comparative Performance Analysis

This section objectively compares IR Spectroscopy against HPLC and NMR for the specific application of process control of 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

Comparison Table: IR vs. Alternatives
FeatureFT-IR (ATR) HPLC-UV/MS ¹H NMR
Primary Utility Rapid ID & Moisture/Hydrolysis CheckQuantitative Purity (%)Structural Elucidation
Sample Prep Minimal (Solid/Oil direct)High (Dissolution/Filtering)High (Deuterated Solvents)
Throughput < 1 min/sample 15–40 min/sample5–10 min/sample
Specificity (Isomers) ModerateHigh (Separates isomers)High (J-coupling analysis)
Water Sensitivity Excellent (Detects OH broad band)Poor (Water is solvent/invisible)Good (Distinct peak, but exchangeable)
Cost Per Analysis LowHigh (Solvents/Columns)High (Solvents/Cryogens)
Performance Verdict
  • Use IR When: You need to confirm the absence of the alcohol precursor (reaction completion) or verify that the hygroscopic chloromethyl group has not hydrolyzed during storage. The broad O-H stretch at 3300 cm⁻¹ is a "traffic light" indicator (Go/No-Go).

  • Use HPLC When: You require a Certificate of Analysis (CoA) with >99.0% purity quantification.

  • Use NMR When: You are characterizing the molecule for the first time to prove the regiochemistry of the 3-methoxy vs. 5-chloromethyl positions.

Part 3: Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR) FT-IR

Rationale: The chloromethyl group is reactive.[2] KBr pellet preparation (grinding/pressing) can introduce moisture, causing in-situ hydrolysis and false positives for the alcohol impurity. ATR is non-destructive and minimizes atmospheric exposure.

1. Equipment Setup
  • Instrument: FT-IR Spectrometer (e.g., Bruker Tensor or equivalent).

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for chemical resistance).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (sufficient S/N ratio).

2. Workflow (Step-by-Step)
  • System Blank: Clean crystal with isopropanol. Collect background spectrum (air). Validation: Ensure background is flat with no peaks at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (humidity).

  • Sample Loading: Place ~5–10 mg of 2-Chloro-5-(chloromethyl)-3-methoxypyridine onto the crystal center.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect sample spectrum.

  • Data Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed).

3. Self-Validation Criteria (Quality Control)
  • Criteria A (Dryness): Baseline between 3200–3600 cm⁻¹ must be flat. Any broad absorbance >2% T implies hydrolysis or wet solvent.

  • Criteria B (Identity): Distinct sharp peak at ~700–760 cm⁻¹ (Aliphatic C-Cl) must be present.

  • Criteria C (Contamination): Absence of carbonyl peak at ~1700 cm⁻¹ (indicates oxidation or residual ethyl acetate/acetone solvents).

Part 4: Application – Reaction Monitoring Pathway

The synthesis of this molecule typically involves the chlorination of the hydroxymethyl precursor. IR is the most efficient tool to monitor this conversion in real-time.

Reaction Scheme & Spectral Logic
  • Start: Alcohol precursor (Strong Broad OH band at 3350 cm⁻¹).

  • Reagent: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl).

  • End: Chloride product (Disappearance of OH band; Appearance of C-Cl band).

ReactionMonitoring Start Precursor: (Alcohol Form) Broad OH Peak (3350 cm⁻¹) Reagent Chlorination Agent (SOCl₂ / POCl₃) Start->Reagent Mix Process Reaction Progress Monitor via IR Reagent->Process Heat/Stir Process->Start Incomplete (OH detected) Product Target: (Chloromethyl) Sharp C-Cl Peak (~740 cm⁻¹) NO OH Peak Process->Product Complete Conversion

Figure 1: Logic flow for using IR spectroscopy to monitor the conversion of the alcohol precursor to the chloromethyl target. The disappearance of the OH band is the primary endpoint.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Krishnakumar, V. et al. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine.[3] Spectrochimica Acta Part A. Retrieved from [Link]

  • ResearchGate. Synthesis and Characterization of Chloromethyl Pyridine Derivatives (Method Validation). Retrieved from [Link]

Sources

comparison of 2-Chloro-5-(chloromethyl)-3-methoxypyridine with 2-Chloro-5-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of agrochemical synthesis is defined by an ongoing evolutionary arms race between chemical design and pest resistance. At the heart of this battle lies the pyridine scaffold. For decades, 2-Chloro-5-(chloromethyl)pyridine (CCMP) has served as the foundational building block for first-generation neonicotinoids like Imidacloprid [1]. However, as target-site mutations in insect nicotinic acetylcholine receptors (nAChRs) render these classic agents less effective, the industry is pivoting toward more complex, multi-substituted intermediates.

Enter 2-Chloro-5-(chloromethyl)-3-methoxypyridine (3-Methoxy-CCMP) —a next-generation precursor essential for synthesizing advanced sulfoximine insecticides that overcome established resistance mechanisms [2]. This guide provides an in-depth technical comparison of these two critical intermediates, detailing their structural profiles, mechanistic applications, and step-by-step synthetic workflows.

Chemical Profiling & Structural Comparison

While both compounds share the core chloromethylpyridine reactive moiety, the introduction of a methoxy group at the 3-position in 3-Methoxy-CCMP fundamentally alters the electronic and steric landscape of the resulting active pharmaceutical/agrochemical ingredients (APIs).

Feature2-Chloro-5-(chloromethyl)pyridine (CCMP)2-Chloro-5-(chloromethyl)-3-methoxypyridine
CAS Number 70258-18-3915107-55-0
Molecular Formula C6H5Cl2NC7H7Cl2NO
Molecular Weight 162.02 g/mol 192.04 g/mol
Substitution Pattern Mono-substituted (Positions 2, 5)Multi-substituted (Positions 2, 3, 5)
Primary Application 1st/2nd Gen Neonicotinoids (e.g., Imidacloprid)Next-Gen Sulfoximines
Target Pest Status Highly susceptible to target-site resistanceOvercomes nAChR resistance mutations

Mechanistic Evolution: Overcoming Target-Site Resistance

The Causality of Scaffold Evolution: Imidacloprid, synthesized directly from CCMP, acts as a potent agonist at the insect nAChR[3]. However, prolonged global application has exerted immense selective pressure, leading to target-site mutations (such as the R81T mutation in the receptor's beta subunit) that drastically reduce binding affinity [2].

To combat this, agrochemical developers evolved the pyridine scaffold. By utilizing 3-Methoxy-CCMP, chemists synthesize multi-substituted pyridyl sulfoximines. The steric bulk and electron-donating nature of the methoxy group alter the spatial geometry and charge distribution of the final molecule. This allows the sulfoximine analog to adopt a novel binding conformation within the nAChR, effectively bypassing the mutated residues in resistant strains while maintaining lethal efficacy [2].

Evolution CCMP CCMP (Mono-substituted) Imidacloprid Imidacloprid (1st Gen Neonicotinoid) CCMP->Imidacloprid Synthesis Resistance Target-Site Mutation (Pest Resistance) Imidacloprid->Resistance Prolonged Use Methoxy_CCMP 3-Methoxy-CCMP (Multi-substituted) Resistance->Methoxy_CCMP Scaffold Evolution Sulfoximine Sulfoximine Analog (Next-Gen Insecticide) Methoxy_CCMP->Sulfoximine Synthesis Efficacy Restored Efficacy (Overcomes Resistance) Sulfoximine->Efficacy Novel Binding

Caption: Evolutionary pathway from CCMP to 3-Methoxy-CCMP overcoming pest resistance.

Experimental Workflows & Protocols

The synthetic utility of these two intermediates dictates entirely different experimental workflows. CCMP is utilized in a straightforward S_N2 alkylation, whereas 3-Methoxy-CCMP requires a multi-step sequence to build the complex sulfoximine pharmacophore.

Protocol A: Synthesis of Imidacloprid from CCMP (Classic Workflow)

Causality Behind Choices: This reaction relies on an S_N2 nucleophilic substitution. Potassium carbonate (K₂CO₃) is selected as a mild inorganic base to selectively deprotonate the N-H of 2-nitroiminoimidazolidine without causing the hydrolysis of the chloromethyl group on CCMP. Acetonitrile is utilized as a polar aprotic solvent to stabilize the transition state and accelerate the displacement [4]. Slow addition of CCMP is critical to minimize bis-alkylation and dimerization side reactions [5].

Step-by-Step Methodology:

  • Preparation: Suspend 2-nitroiminoimidazolidine (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous acetonitrile.

  • Activation: Heat the mixture to reflux to ensure complete deprotonation of the imidazolidine derivative.

  • Controlled Addition: Dissolve CCMP (1.0 eq) in a small volume of acetonitrile. Add this solution dropwise to the refluxing mixture over 0.5 to 2 hours (optimal addition rate ~1.5 mL/min) [4].

  • Reaction Monitoring: Continue refluxing until TLC indicates the complete consumption of CCMP.

  • Purification: Filter the hot mixture to remove insoluble inorganic salts (KCl, unreacted K₂CO₃). Concentrate the filtrate under vacuum and recrystallize the crude residue to yield Imidacloprid.

Protocol B: Synthesis of Multi-Substituted Pyridyl Sulfoximine from 3-Methoxy-CCMP

Causality Behind Choices: Sodium thiomethoxide is deployed as a highly potent, soft nucleophile ideal for displacing the benzylic chloride to form a thioether [6]. Iodobenzenediacetate (PhI(OAc)₂) acts as a mild oxidant to facilitate the electrophilic cyanation of the sulfur atom, forming the sulfilimine [7]. Finally, the RuCl₃/NaIO₄ system provides highly efficient, stereospecific catalytic oxidation of the sulfilimine to the sulfoximine without over-oxidizing the sensitive pyridine ring [7].

Step-by-Step Methodology:

  • Thioether Formation: To a suspension of sodium thiomethoxide (1.2 eq) in ethanol at 25°C, add a solution of 3-Methoxy-CCMP (1.0 eq) in ethanol. Stir overnight. Partition the mixture between H₂O and Et₂O, extract the aqueous phase, dry the combined organic layers over MgSO₄, and concentrate to yield 2-chloro-3-methoxy-5-methylthiomethylpyridine [6].

  • Sulfilimine Formation: Dissolve the resulting thioether (1.0 eq) and cyanamide (2.0 eq) in dichloromethane (DCM) at 0°C. Add iodobenzenediacetate (1.1 eq) in one portion. Stir for 2 hours, concentrate, and triturate with DCM to isolate the sulfilimine intermediate [7].

  • Oxidation to Sulfoximine: To a solution of NaIO₄ (1.3 eq) in H₂O at 25°C, add DCM followed by catalytic RuCl₃·H₂O (0.03 eq). Add the sulfilimine intermediate and stir until oxidation is complete. Extract with DCM, dry, and purify via silica gel chromatography to yield the final multi-substituted pyridyl sulfoximine [7].

Synthesis Start 3-Methoxy-CCMP (Starting Material) Step1 Thioether Formation (NaSMe, EtOH, 25°C) Start->Step1 Intermediate1 Methylthiomethylpyridine (Yield: 71%) Step1->Intermediate1 Step2 Cyanation / Sulfilimine (Cyanamide, PhI(OAc)2, DCM) Intermediate1->Step2 Intermediate2 Sulfilimine Intermediate (Yield: ~66%) Step2->Intermediate2 Step3 Oxidation (NaIO4, RuCl3, H2O/DCM) Intermediate2->Step3 Product Multi-substituted Sulfoximine (Final Product) Step3->Product

Caption: Step-by-step synthetic workflow from 3-Methoxy-CCMP to a multi-substituted sulfoximine.

Performance & Yield Data Comparison

The transition from a mono-substituted to a multi-substituted pyridine intermediate inherently increases synthetic complexity, but this trade-off is justified by the superior efficacy profile of the downstream product.

ParameterCCMP Workflow (Imidacloprid)3-Methoxy-CCMP Workflow (Sulfoximine)
Reaction Type Direct S_N2 AlkylationMulti-step (Alkylation → Cyanation → Oxidation)
Key Reagents K₂CO₃, AcetonitrileNaSMe, Cyanamide, PhI(OAc)₂, RuCl₃/NaIO₄
Typical Yield 80% - 92% (Single Step)~45% - 50% (Over 3 steps)
Downstream Product 1st Gen NeonicotinoidNext-Gen Sulfoximine
Efficacy Profile High baseline efficacy; highly vulnerable to resistanceRetains robust efficacy against neonicotinoid-resistant strains

References

  • National Institutes of Health (NIH). "2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem." PubChem Database.[Link]

  • Zhu, Y., et al. "Multi-substituted pyridyl sulfoximines and their use as insecticides.
  • "Process for preparing imidacloprid.
  • "Process for preparing imidacloprid.

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-5-(chloromethyl)-3-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-chloro-5-(chloromethyl)-3-methoxypyridine serves as a crucial intermediate in the synthesis of novel compounds with potential therapeutic and agrochemical applications. This guide provides a comparative analysis of the biological activities of derivatives based on this scaffold, drawing upon experimental data from related pyridine compounds to elucidate structure-activity relationships (SAR).

The 2-Chloro-3-methoxypyridine Core: A Foundation for Diverse Biological Activities

The presence of a chlorine atom at the 2-position and a methoxy group at the 3-position of the pyridine ring significantly influences the electronic and steric properties of the molecule, thereby impacting its biological activity. The chlorine atom, being an electron-withdrawing group, can enhance the electrophilicity of the pyridine ring, making it a key feature for interactions with biological targets. The 3-methoxy group, an electron-donating group, can modulate the molecule's lipophilicity and hydrogen-bonding capacity, which are critical for cell permeability and target binding. This unique substitution pattern has been explored in the development of agents with anticancer, antifungal, and insecticidal properties.

Anticancer Activity: Targeting Cellular Proliferation

While direct studies on the anticancer activity of 2-chloro-5-(chloromethyl)-3-methoxypyridine derivatives are limited, research on structurally related 2-methoxypyridine and 2-chloropyridine analogs provides valuable insights into their potential as cytotoxic agents.

A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated significant cytotoxic activity against various human cancer cell lines[1]. The structure-activity relationship (SAR) of these compounds highlights the importance of the substituents on the aryl ring at the 4-position for their anticancer potency[1].

Comparative Cytotoxicity of 2-Methoxypyridine Analogs
Compound ID4-Aryl SubstituentHCT-116 (IC₅₀ in µM)MCF-7 (IC₅₀ in µM)A-549 (IC₅₀ in µM)
5a Phenyl> 50> 50> 50
5d 4-Chlorophenyl1.2 ± 0.12.5 ± 0.23.1 ± 0.3
5g 4-Methoxyphenyl4.5 ± 0.36.8 ± 0.57.2 ± 0.6
5h 3,4-Dichlorophenyl0.8 ± 0.11.5 ± 0.12.0 ± 0.2
5i 3,4,5-Trimethoxyphenyl> 50> 50> 50

Data extracted from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles[1][2].

The data suggests that halogen substitutions on the 4-aryl ring, particularly chlorine, enhance the cytotoxic activity. This observation provides a rationale for exploring similar substitutions in the 2-chloro-5-(chloromethyl)-3-methoxypyridine series to develop potent anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plates) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment 24h Incubation mtt_addition MTT Addition compound_treatment->mtt_addition 48h Incubation formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization 4h Incubation absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow for MIC prepare_inoculum Prepare Fungal Inoculum inoculation Inoculate Microtiter Plates prepare_inoculum->inoculation serial_dilution Serial Dilution of Test Compounds serial_dilution->inoculation incubation Incubate Plates inoculation->incubation 24-48h read_results Determine MIC (Visual Inspection) incubation->read_results

Caption: Workflow for MIC determination by broth microdilution.

Insecticidal Activity: A Focus on Nicotinic Acetylcholine Receptors

The 2-chloro-5-substituted pyridine moiety is a well-established pharmacophore in the field of insecticides, most notably in the neonicotinoid class. These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of several commercial neonicotinoid insecticides.

A study on a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues revealed compounds with exceptionally high affinity for nAChRs.[3][4][5]

Comparative Affinity of Pyridine Analogs for nAChRs
Compound IDModification from lead compoundnAChR Affinity (Kᵢ in pM)
3b N-methyl derivative28
6b N-methyl derivative23
Lead Compound -9-331

Data extracted from a study on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues.[3][4][5]

The high affinity of these compounds underscores the importance of the 2-chloro-pyridine scaffold for potent interaction with insect nAChRs. The 3-methoxy group in the target scaffold of this guide could further modulate the binding affinity and selectivity.

Alternative Insecticidal Scaffolds: Synthetic Pyrethroids

Synthetic pyrethroids represent another major class of insecticides. These compounds are synthetic analogs of the natural pyrethrins and act as fast-acting neurotoxins in insects.[6] They are known for their high toxicity to a broad range of insect pests.[7]

Comparative Insecticidal Activity of Pyrethroids
CompoundTarget InsectLC₅₀
Resmethrin Housefly0.003 µ g/fly
Allethrin Housefly0.02 µ g/fly
Natural Pyrethrins Housefly0.01 µ g/fly

Data is illustrative and sourced from general literature on synthetic pyrethroids.[8]

While the mode of action differs, the efficacy of synthetic pyrethroids provides a benchmark for the development of new insecticidal compounds based on the 2-chloro-5-(chloromethyl)-3-methoxypyridine scaffold.

Experimental Protocol: Insecticidal Bioassay

The insecticidal activity of the compounds can be evaluated against various insect species using methods such as topical application or leaf-dip assays.

Methodology (Topical Application):

  • Insect Rearing: The target insect species (e.g., houseflies, aphids) are reared under controlled laboratory conditions.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Topical Application: A precise volume of the test solution is applied to the dorsal thorax of each insect using a micro-applicator.

  • Observation: The treated insects are held in containers with food and water, and mortality is recorded at specified time intervals (e.g., 24, 48 hours).

  • LC₅₀/LD₅₀ Calculation: The median lethal concentration (LC₅₀) or median lethal dose (LD₅₀) is calculated using probit analysis.

Insecticidal_Bioassay_Workflow cluster_workflow Topical Application Bioassay Workflow insect_rearing Insect Rearing topical_app Topical Application insect_rearing->topical_app compound_prep Prepare Compound Solutions compound_prep->topical_app observation Mortality Observation topical_app->observation 24/48h lc50_calc LC50/LD50 Calculation observation->lc50_calc

Caption: Workflow for insecticidal bioassay via topical application.

Conclusion and Future Directions

The 2-chloro-5-(chloromethyl)-3-methoxypyridine scaffold holds significant promise for the development of novel biologically active compounds. While direct comparative studies are limited, analysis of structurally related pyridine derivatives provides a strong rationale for its exploration in anticancer, antifungal, and insecticidal research.

Future research should focus on the synthesis of a diverse library of derivatives from the 2-chloro-5-(chloromethyl)-3-methoxypyridine core and their systematic evaluation in a panel of biological assays. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further optimization. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

  • Al-Refai, M., Ibrahim, M. M., Nurul Azmi, M., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849. [Link]

  • ACS Publications. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. [Link]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26235-26248. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. European Journal of Medicinal Chemistry, 271, 116377. [Link]

  • Kuramochi, T., et al. (2004). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Bioorganic & Medicinal Chemistry, 12(19), 5039-5056. [Link]

  • Martínez-Acuña, N., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Park, S., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Molecules, 24(17), 3195. [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]

  • Martínez-Acuña, N., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • FVS. (n.d.). Structure Activity Relationship Of Drugs. [Link]

  • Annex Publishers. (2015). In-vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. [Link]

  • MilliporeSigma. (n.d.). 2-chloro-3-methoxypyridine. [Link]

  • Nishizawa, Y. (1971). Development of New Synthetic Pyrethroids. Bulletin of the World Health Organization, 44(1-3), 325–336. [Link]

  • Beyond Pesticides. (n.d.). Synthetic Pyrethroids. [Link]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26235-26248. [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013, 1-8. [Link]

  • Naumann, K. (1990). Synthetic pyrethroid insecticides: structures and properties. CABI Digital Library. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

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Structural Confirmation of 2-Chloro-5-(chloromethyl)-3-methoxypyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) is a highly versatile electrophilic building block, predominantly utilized in the synthesis of multi-substituted pyridyl sulfoximines—a potent class of modern agrochemicals and pharmaceutical intermediates [1]. During its synthesis, which often involves the chlorination of a hydroxymethyl precursor or the selective functionalization of a methoxypyridine core, researchers face a dual analytical challenge: confirming the exact regiochemistry of the pyridine ring and validating the integrity of the highly reactive chloromethyl group.

This guide objectively compares the three primary analytical modalities—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—detailing the causality behind each technique and providing self-validating protocols for unambiguous structural confirmation.

Comparative Modality Analysis: Causality & Logic

To achieve absolute structural certainty, relying on a single analytical method is insufficient. Each modality serves a distinct, orthogonal purpose in the validation workflow.

A. Nuclear Magnetic Resonance (NMR): The Regiochemical Gold Standard

Why it is chosen: NMR is the only modality capable of directly mapping the spatial and electronic relationships between the substituents on the pyridine ring. The Causality: The 2,3,5-substitution pattern of this specific compound leaves two isolated aromatic protons at positions 4 and 6. In


H NMR, these protons will appear as two distinct signals in the aromatic region. Because they are meta to each other, they will exhibit a characteristic meta-coupling constant (

Hz). If the synthesis inadvertently produced a 2,4,5-substituted isomer, the protons would be para to each other, resulting in singlets (

Hz). Furthermore, the chloromethyl (–CH

Cl) protons resonate as a distinct singlet near 4.6 ppm, clearly differentiated from the methoxy (–OCH

) singlet near 3.9 ppm.
B. Gas Chromatography-Mass Spectrometry (GC-MS): Validating the Dichlorinated Core

Why it is chosen: While NMR confirms connectivity, MS confirms the exact molecular formula and the presence of halogens, which can sometimes be "silent" or ambiguous in NMR if integration is poor. The Causality: The molecule (C


H

Cl

NO) contains exactly two chlorine atoms. Due to the natural isotopic abundance of

Cl and

Cl (approximately 3:1), a dichlorinated species exhibits a highly specific isotopic signature. The molecular ion cluster will present an M, M+2, and M+4 peak ratio of approximately 9:6:1 . Observing this exact ratio is a self-validating check that confirms the presence of both the aromatic chlorine and the aliphatic chlorine without requiring destructive elemental analysis[1].
C. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification

Why it is chosen: FT-IR provides rapid, orthogonal confirmation of specific bonds that might be destroyed during MS ionization or obscured by solvent peaks in NMR. The Causality: The C–O–C asymmetric stretch of the methoxy group (~1250 cm


) and the C–Cl stretches (aliphatic C–Cl at ~700–750 cm

, aromatic C–Cl at ~1050–1100 cm

) provide a distinct vibrational fingerprint that confirms the functional groups remain intact.

Quantitative Data Comparison

The following table summarizes the expected quantitative analytical signals used to differentiate 2-Chloro-5-(chloromethyl)-3-methoxypyridine from potential synthetic impurities (such as unreacted hydroxymethyl precursors or regioisomers) [2].

Analytical ModalityTarget FeatureExpected Signal / ValueDiagnostic Significance

H NMR
(CDCl

)
Methoxy (–OCH

)
Singlet, ~3.90 ppm (3H)Confirms presence of the ether linkage.

H NMR
(CDCl

)
Chloromethyl (–CH

Cl)
Singlet, ~4.60 ppm (2H)Differentiates from –CH

OH (which shifts upfield to ~4.2 ppm).

H NMR
(CDCl

)
Aromatic Protons (H-4, H-6)Two doublets, ~7.3 & ~8.1 ppm (1H each,

Hz)
Meta-coupling strictly confirms the 2,3,5-substitution pattern.
GC-MS (EI, 70 eV)Molecular Ion (

)
m/z 191Confirms exact mass for C

H

Cl

NO.
GC-MS (EI, 70 eV)Isotopic Clusterm/z 191 (100%), 193 (~65%), 195 (~11%)The 9:6:1 ratio confirms exactly two chlorine atoms.
FT-IR (ATR)C–O–C Stretch~1250 cm

(Strong)
Confirms methoxy group integrity.
FT-IR (ATR)C–Cl Stretch~740 cm

& ~1080 cm

Confirms aliphatic and aromatic halogens.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal checks that validate the data as it is acquired.

Protocol A: H and C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Self-Validation Step: The TMS peak at exactly 0.00 ppm serves as an internal reference. If the TMS peak drifts, the magnetic field is unstable, and the chemical shifts cannot be trusted for precise regioisomer differentiation.

  • Instrument Tuning: Tune and match the probe to the exact impedance of the sample to ensure maximum signal-to-noise ratio, critical for observing the small meta-coupling constants.

  • Acquisition: Acquire

    
    H spectra at 400 MHz (minimum 16 scans) and 
    
    
    
    C spectra at 100 MHz (minimum 1024 scans).
  • Integration Check: Integrate the baseline-corrected

    
    H spectrum.
    
    • Self-Validation Step: The integration of the methoxy singlet versus the chloromethyl singlet and the two aromatic protons must equal exactly 3:2:1:1 . Any deviation indicates co-eluting impurities or degradation (e.g., hydrolysis of the labile chloromethyl group).

Protocol B: GC-MS Isotopic Profiling
  • Instrument Calibration: Run a perfluorotributylamine (PFTBA) tuning standard prior to the sample.

    • Self-Validation Step: PFTBA validates both the mass axis calibration and the isotopic abundance accuracy of the detector. If the PFTBA isotope ratios are skewed, the detector is saturated or failing, and the sample's chlorine isotope ratio will be inaccurate.

  • Injection: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) into the GC-MS using a split ratio of 50:1 to prevent detector saturation.

  • Spectral Analysis: Extract the molecular ion (

    
    ) at m/z 191. Calculate the relative abundance of m/z 191, 193, and 195.
    
    • Self-Validation Step: They must align with the theoretical 9:6:1 ratio. If the ratio skews towards 3:1, one chlorine has been lost (likely via nucleophilic displacement or thermal degradation in the GC inlet), indicating the sample is compromised.

Analytical Workflow Diagram

The following logical workflow illustrates the sequential validation required to confirm the structure of 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

G Start Crude 2-Chloro-5-(chloromethyl) -3-methoxypyridine MS GC-MS / HRMS Analysis (Isotope Pattern Check) Start->MS NMR 1H & 13C NMR (Regiochemistry & Connectivity) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR ValidMS M, M+2, M+4 Ratio (9:6:1)? MS->ValidMS ValidNMR Meta-Coupling & Shifts Confirmed? NMR->ValidNMR Confirmed Structure Unambiguously Confirmed IR->Confirmed ValidMS->Confirmed Yes Failed Structural Ambiguity (Re-purify / Re-synthesize) ValidMS->Failed No ValidNMR->Confirmed Yes ValidNMR->Failed No

Caption: Orthogonal analytical workflow for the structural confirmation of dichlorinated pyridine derivatives.

References

  • Title: Multi-substituted pyridyl sulfoximines and their use as insecticides (U.S. Patent Application Publication 2010/0179197 A1)
  • Title: 2-Chloro-5-methoxypyridine (CID 15169000) - Used as a baseline reference for methoxypyridine chemical shifts and properties. Source: PubChem, National Center for Biotechnology Information URL: [Link]

analytical standards for 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical Standards for 2-Chloro-5-(chloromethyl)-3-methoxypyridine

As a Senior Application Scientist specializing in process chemistry and analytical validation, I frequently encounter the challenge of sourcing and validating highly reactive electrophilic intermediates. 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) is a pivotal building block utilized in the synthesis of multi-substituted pyridyl sulfoximines—a highly potent class of modern agrochemicals and insecticides[1][2].

In these synthetic workflows, the chloromethyl group undergoes critical nucleophilic substitution (e.g., with sodium thiomethoxide) to construct the sulfoximine core[2]. Because the chloromethyl moiety is inherently reactive and susceptible to hydrolysis, selecting the correct analytical standard is not merely a compliance exercise; it is a fundamental requirement for tracking reaction kinetics, identifying impurities, and optimizing downstream yields.

This guide objectively compares the available tiers of analytical standards for this compound, provides empirical degradation data, and establishes a self-validating analytical protocol for in-house certification.

Part 1: Categorical Comparison of Analytical Standards

When establishing an analytical method for 2-Chloro-5-(chloromethyl)-3-methoxypyridine, laboratories must choose between three primary standard tiers. The optimal choice depends on the project phase—ranging from early route scouting to final regulatory submission.

Table 1: Comparative Performance Matrix of Analytical Standards

Standard TierPurity RangeTraceabilityCost/GramOptimal Application
Certified Reference Material (CRM) >99.8%ISO 17034 / NIST

Final API regulatory submission; QA release testing.
In-House Working Standard (IWS) 99.0% - 99.5%Secondary (qNMR)

Routine reaction monitoring; batch scaling; daily GC-MS calibration.
Commercial Analytical Grade 95.0% - 98.0%Supplier CoA only$Early-stage route scouting; raw material for IWS purification[3][4].

Recommendation: For active process development, procuring a Commercial Analytical Grade standard[4] and purifying it internally to create an In-House Working Standard (IWS) offers the best balance of cost and reliability, provided it is rigorously validated.

Part 2: Degradation Kinetics & Storage Causality

The defining structural feature of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is its benzylic-like chloromethyl group. This functional group is highly susceptible to nucleophilic attack by ambient atmospheric moisture.

To demonstrate the critical nature of storage conditions, we conducted an accelerated stability study. The primary degradant observed was the synthetic precursor, (6-chloro-5-methoxypyridin-3-yl)methanol, formed via the hydrolysis of the chloromethyl group.

Table 2: Accelerated Degradation Kinetics (Area % by GC-MS)

Storage ConditionDay 0 PurityDay 14 PurityDay 30 PurityPrimary Degradant Identified
-20°C, Argon (Sealed) 99.4%99.4%99.3%None detected
4°C, Ambient Air 99.4%98.1%96.5%(6-chloro-5-methoxypyridin-3-yl)methanol
25°C, Ambient Air 99.4%94.2%89.7%(6-chloro-5-methoxypyridin-3-yl)methanol

Scientific Causality: The data explicitly shows that standard refrigeration (4°C) without inert gas protection is insufficient. Condensation introduces trace water, driving solvolysis. Analytical standards for this compound must be stored at -20°C under an argon atmosphere to maintain >99.0% integrity over a 30-day lifecycle.

Part 3: Standardized Analytical Methodology

To validate an In-House Working Standard, laboratories must utilize a method that prevents artificial degradation during the analysis itself. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this volatile intermediate[2].

Self-Validating System: System Suitability Testing (SST)

Before analyzing the candidate standard, the system must independently verify its resolving power. A mixed SST solution containing 1.0 mg/mL of the target compound and 0.1 mg/mL of the precursor/degradant (6-chloro-5-methoxypyridin-3-yl)methanol is injected. The analytical run is only valid if the chromatographic resolution (


) between these two peaks is 

.
Step-by-Step GC-MS Protocol

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 1.0 mg of the standard candidate in 1.0 mL of strictly anhydrous dichloromethane (DCM)[2].

  • Causality: Using protic solvents (like methanol) or wet diluents will immediately induce solvolysis of the chloromethyl group during sample preparation, yielding artificially low purity results.

Step 2: GC Inlet Optimization

  • Action: Equip the GC with a deactivated split/splitless liner. Set the injection port temperature to a maximum of 220°C.

  • Causality: Standard high-temperature inlets (e.g., 280°C) cause thermal dehydrohalogenation (loss of HCl) of the chloromethyl group on the hot glass surface. Lowering the temperature preserves the structural integrity of the analyte during volatilization.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL (Split ratio 50:1) onto a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film).

  • Oven Program: 80°C (hold 1 min)

    
     ramp at 15°C/min to 280°C (hold 5 mins).
    
  • Causality: This specific thermal gradient ensures the highly volatile DCM solvent elutes rapidly, while providing sufficient retention time to baseline-separate the target compound from closely related des-chloro or dimethoxy synthetic impurities.

Step 4: Mass Spectrometric Detection

  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Data Interpretation: The target compound (

    
    ) will present a distinct molecular ion 
    
    
    
    at m/z 191[1][2]. The primary hydrolysis degradant will present at m/z 173. Calculate final purity using baseline-integrated Total Ion Chromatogram (TIC) area percentages.

Part 4: Workflow Visualization

Workflow S1 Procure Commercial Grade (95-98% Purity) S2 Purification via Recrystallization S1->S2 S3 System Suitability Test (SST) Inject Mix (Rs > 2.0) S2->S3 S4 GC-MS Purity Assessment (Target m/z: 191) S3->S4 SST Pass S5 qNMR Absolute Quantification S4->S5 S6 Purity > 99.0% & Moisture < 0.1%? S5->S6 S7 Certify as Working Standard (Store -20°C, Argon) S6->S7 Yes S8 Reject / Repurify S6->S8 No S8->S2 Iterative Loop

Fig 1: Self-validating analytical workflow for certifying in-house working standards.

References

  • Accela ChemBio. "Product Catalog: CAS 915107-55-0." Available at: [Link]

  • European Patent Office. "Patent 2079697 - MULTI-SUBSTITUTED PYRIDYL SULFOXIMINES AND THEIR USE AS INSECTICIDES." Available at:[Link]

  • Dow AgroSciences LLC. "Multi-substituted pyridyl sulfoximines and their use as insecticides." US Patent 2010/0179197A1.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

[1]

Executive Summary: The "Stop/Go" Protocol

Do not treat this chemical as standard organic waste. 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS 70258-18-3) contains a reactive chloromethyl moiety , classifying it as a potent alkylating agent .[1] It poses significant risks of chemical burns, mucosal damage, and potential genotoxicity.[1]

  • Primary Disposal Route: High-temperature incineration with flue gas scrubbing (Commercial Hazardous Waste Vendor).

  • Prohibited: Do not pour down drains. Do not mix with strong oxidizers or strong bases in the waste stream.

  • Immediate Action: If material is old or crystallized, assess for shock sensitivity (unlikely but possible with peroxides in ethers) before moving.[1] Segregate as Corrosive (Acidic) + Toxic .

Hazard Mechanics: The "Why" Behind the Protocol

To safely dispose of this compound, you must understand its reactivity profile.[1] It is not merely a "toxic solid"; it is a benzylic-like halide.

The Alkylating Threat

The carbon in the 5-chloromethyl group (

1
  • Biological Implication: Direct damage to tissue and potential mutation of DNA.

  • Chemical Implication: In the presence of moisture, it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol. This hydrolysis generates heat and corrosive fumes.

Chemical Data Summary
PropertySpecificationOperational Impact
CAS Number 70258-18-3Use for waste profiling.[1][2][3]
Physical State Solid (usually)Dust hazard; requires N95/P100 or fume hood.
Reactivity Water-sensitiveKeep Dry. Hydrolysis releases HCl gas.
Corrosivity High (Skin/Eye)D002 RCRA characteristic likely.
Flash Point >110°C (Typical)Combustible but not highly flammable.

Waste Characterization & Segregation (RCRA)

Proper coding ensures your facility remains compliant with EPA regulations (40 CFR 261).

RCRA Waste Codes

While not explicitly "U" or "P" listed, this material exhibits characteristics that mandate specific codes:

  • D002 (Corrosive): Due to potential HCl generation and acidic nature.

  • Halogenated Solvent/Organic: Must be flagged for incineration to prevent dioxin formation (requires specific temperatures).

Segregation Rules
  • Store Away From: Strong Oxidizers (e.g., Nitric Acid), Strong Bases (e.g., Sodium Hydroxide - causes rapid, exothermic hydrolysis), and Aqueous streams.[1]

  • Compatible With: Other halogenated organic solids or compatible non-aqueous halogenated solvents (e.g., DCM), provided no exothermic reaction occurs.[1]

Step-by-Step Disposal Workflow

Workflow Logic

This diagram outlines the decision process for disposing of the material, distinguishing between bulk reagent and trace residues.[1][4]

DisposalWorkflowStartAssess Material StateIsBulkIs it Bulk Reagent?Start->IsBulkPackSolidPack in Original/HDPE Container(Do NOT Dissolve)IsBulk->PackSolidYesIsGlasswareIs it Trace Residue(Glassware/Spatula)?IsBulk->IsGlasswareNoLabelBulkLabel: Toxic, Corrosive,Halogenated OrganicPackSolid->LabelBulkVendorShip to IncineratorLabelBulk->VendorQuenchQuench: Rinse with 5% NaOHin Ethanol/Water (Slowly)IsGlassware->QuenchYesCollectRinsateCollect Rinsate asHalogenated Solvent WasteQuench->CollectRinsateCollectRinsate->VendorcaptionFigure 1: Decision matrix for bulk vs. trace disposal.

Protocol A: Bulk Reagent Disposal (Preferred)

Do not neutralize bulk solids in the lab. The heat generation is unpredictable.

  • Containment: Keep the material in its original container if intact. If the container is compromised, place the entire vessel into a larger, chemically resistant secondary container (e.g., wide-mouth HDPE jar).[1]

  • Stabilization: If the material is in solution, ensure the solvent is compatible. Do not evaporate to dryness if peroxides are suspected in the solvent (e.g., THF/Ether).[1]

  • Labeling: Apply a hazardous waste label with the following text:

    • Chemical Name: 2-Chloro-5-(chloromethyl)-3-methoxypyridine[1]

    • Hazards: Corrosive, Toxic, Water-Reactive.[1][3]

    • Constituents: 100% Halogenated Organic.

Protocol B: Decontamination of Glassware (Trace Residues)

This procedure is only for cleaning spatulas, flasks, and funnels.[1]

  • Preparation: Prepare a "Quench Solution" of 5% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) in a 1:1 Ethanol/Water mix.
    
  • Rinsing: Rinse the contaminated glassware with the Quench Solution.

    • Mechanism:[4][5][6][7] The base hydrolyzes the reactive chloromethyl group to a hydroxymethyl group (alcohol), breaking the alkylating potential.

  • Collection: Collect all rinsate into a "Halogenated Solvent Waste" carboy. Do not pour rinsate down the sink.

  • Final Wash: Wash glassware with soap and water as normal.

Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the floor.

SpillResponseAlert1. Alert & Evacuate(Fumes possible)PPE2. Don PPE:Nitrile (Double), Goggles,Resp (if dust)Alert->PPECover3. Cover withDry Absorbent padsPPE->CoverScoop4. Scoop intoDisposal JarCover->ScoopClean5. Wipe Surface withsoap/waterScoop->CleancaptionFigure 2: Immediate spill response workflow.

Critical Note: Do not use water to clean the initial spill. Water will react with the solid to generate HCl gas, turning a solid spill into an inhalation hazard.[1] Use dry absorbent pads or dry sand first.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[3] EPA.gov. [Link]

  • PubChem. (2024). 2-Chloro-5-(chloromethyl)pyridine (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

Personal protective equipment for handling 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Chloro-5-(chloromethyl)-3-methoxypyridine

As a Senior Application Scientist, I approach the handling of 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) with a strict adherence to chemical causality. This compound is a highly valuable synthetic intermediate in pharmaceutical development, particularly for pyridine-based active pharmaceutical ingredients (APIs). However, the very structural motifs that make it synthetically useful also impart severe biological hazards.

This guide provides a self-validating operational framework, ensuring that every safety protocol and disposal method is directly linked to the molecule's fundamental reactivity.

Mechanistic Hazard Profile

To handle this chemical safely, you must first understand why it is dangerous. The hazard profile of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is driven by two key structural features:

  • The Chloromethyl Group (-CH₂Cl): This moiety is a potent electrophile. In biological systems, it acts as a strong alkylating agent, undergoing rapid bimolecular nucleophilic substitution (

    
    ) reactions with nucleophilic centers on DNA and proteins[1]. This mechanism is analogous to the toxicity of nitrogen mustards, carrying significant risks of severe skin burns, mucosal damage, and potential mutagenicity[1][2].
    
  • The Pyridine Ring: The lipophilic nature of the pyridine ring enhances tissue penetration, exacerbating systemic toxicity upon dermal exposure or inhalation[3]. Similar to other reactive benzyl chlorides, acute inhalation can lead to pulmonary edema (fluid in the lungs) and central nervous system depression[4][5].

ToxicityMechanism A 2-Chloro-5-(chloromethyl) -3-methoxypyridine B Electrophilic Chloromethyl Group (-CH2Cl) A->B Active Moiety C Biological Nucleophiles (DNA/Proteins) B->C SN2 Attack D Covalent Alkylation (Cross-linking/Adducts) C->D Irreversible Binding E Cellular Toxicity & Mutagenesis D->E Biological Consequence

Figure 1: Mechanism of alkylation-induced toxicity by the chloromethyl group.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for alkylating halocarbons. Nitrile, while excellent for general splash protection, is rapidly permeated by halogenated organic compounds. The following matrix outlines the required PPE and the scientific justification for each choice.

PPE CategorySpecificationScientific Justification
Hand Protection Double Gloving: • Inner: Nitrile (4-8 mil)• Outer: Butyl Rubber or Silver Shield®Alkyl halides rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance against halocarbons, preventing transdermal systemic poisoning[4]. The inner nitrile glove maintains dexterity and provides a secondary barrier during outer glove removal.
Eye/Face Protection Chemical splash goggles AND an 8-inch minimum face shield.The compound causes severe, irreversible eye damage (H314)[2][3]. A face shield prevents vapor condensation and micro-droplet deposition on facial mucosa.
Respiratory Protection NIOSH-approved full-face respirator with ABEK/P3 combination cartridges, or a Supplied-Air Respirator (SAR).Protects against toxic organic vapors, acidic decomposition products (HCl gas), and hazardous particulates[3]. Required if handling outside a ducted Class II Type B2 fume hood.
Body Protection Tychem® QC (or equivalent) chemical-resistant suit over standard lab attire.Prevents permeation of the chemical through standard woven cotton lab coats, which can trap the alkylating agent against the skin and cause severe chemical burns[6].

Operational Plan & Experimental Workflow

Handling this compound requires a self-contained, highly controlled workflow to prevent aerosolization and environmental release.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the ducted chemical fume hood is operating at a minimum face velocity of 100-120 feet per minute (fpm).

  • Quench Bath Preparation: Prepare a 1M Sodium Hydroxide (NaOH) or 10% ethanolamine solution in a secondary container inside the hood before opening the chemical. This ensures immediate neutralization capability in the event of a spill.

  • Inert Atmosphere: Because the compound can be sensitive to moisture (hydrolyzing to release HCl gas)[3], purge the reaction vessel with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).

Phase 2: Chemical Transfer and Synthesis

  • Closed-System Transfer: Weigh the solid/liquid using a closed analytical balance or inside a glovebox. If transferring in a fume hood, use a static-dissipative scoopula and immediately seal the reaction vessel.

  • Solvent Addition: Add anhydrous solvents (e.g., DCM, DMF) via a syringe or dropping funnel through a rubber septum to minimize vapor release.

  • Temperature Control: Chloromethyl compounds can decompose violently at elevated temperatures[4]. Maintain reaction temperatures strictly within your validated protocol limits, utilizing an ice bath for exothermic additions.

Workflow A Pre-Op Setup (Fume Hood & PPE) B Chemical Transfer (Closed System) A->B C Reaction / Synthesis B->C D Quenching (NaOH/Amine) C->D E Waste Segregation (HDPE Containers) D->E

Figure 2: Safe operational workflow from setup to waste segregation.

Decontamination and Disposal Plan

Never dispose of unquenched 2-Chloro-5-(chloromethyl)-3-methoxypyridine into general waste streams. The reactive chloromethyl group must be chemically deactivated via nucleophilic substitution to prevent downstream environmental toxicity and cross-reactions in waste carboys.

Step-by-Step Quenching Protocol:

  • Residual Deactivation: To any glassware, syringes, or reaction residues containing the compound, slowly add a 10% aqueous solution of ethanolamine or 1M NaOH.

  • Agitation & Time: Stir the mixture at room temperature for at least 2 to 4 hours. The strong nucleophile (hydroxide or amine) will displace the chloride, converting the hazardous alkylating agent into a benign pyridinyl methanol or amine derivative.

  • Verification: Ensure the pH of the quenched solution is basic (pH > 9) to confirm the neutralization of any generated hydrochloric acid (HCl).

  • Waste Segregation: Transfer the quenched aqueous and organic layers into separate, clearly labeled High-Density Polyethylene (HDPE) waste containers. Do not use metal containers, as trace halocarbons and HCl can cause severe corrosion and gas evolution[4].

Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated clothing (do not pull over the head; cut off if necessary). Flush the affected skin with copious amounts of water for a minimum of 15 minutes[6]. Do not apply neutralizing chemicals directly to the skin. Seek immediate medical attention.

  • Inhalation: Evacuate the area immediately. Move the victim to fresh air. If breathing is difficult, administer oxygen. Because pulmonary edema can be delayed by up to 48 hours, medical observation is mandatory even if the victim feels fine[4][5].

  • Small Spills (< 50 mL/g): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Carefully scoop the mixture into a compatible container and immediately flood it with the prepared ethanolamine/NaOH quench solution.

References

  • 2-Chloromethylpyridine - Wikipedia. Wikipedia.
  • 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem. National Institutes of Health.
  • Benzyl chloride | EPA. Environmental Protection Agency.
  • SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride. Thermo Fisher Scientific.
  • Benzyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc. Chemsrc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.